5-bromo-2-chloro-1-fluoro-3-nitrobenzene
Description
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Structure
3D Structure
Properties
CAS No. |
1807224-10-7 |
|---|---|
Molecular Formula |
C6H2BrClFNO2 |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
5-bromo-2-chloro-1-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H |
InChI Key |
AFFZHZYWAUZGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)Br |
Purity |
95 |
Origin of Product |
United States |
Strategic Utilization of Polyhalogenated Nitrobenzenes in Medicinal Chemistry
Executive Summary
Polyhalogenated nitrobenzenes represent a cornerstone class of electrophilic building blocks in modern drug discovery. Their utility stems from the unique electronic synergy between the strongly electron-withdrawing nitro group (
This guide provides a technical roadmap for exploiting these scaffolds. unlike simple aromatics, these building blocks offer orthogonal reactivity : the ability to sequentially functionalize the ring using Nucleophilic Aromatic Substitution (
Structural Logic & Reactivity Principles
The Orthogonality Principle
The power of polyhalogenated nitrobenzenes lies in the inverse reactivity trends between
-
Reactivity:
. -
Pd-Catalyzed Coupling (Suzuki/Buchwald):
.
Application: In a molecule like 4-bromo-2-fluoronitrobenzene , a chemist can selectively displace the fluorine with an amine (via
Regioselectivity Rules in
When multiple identical halogens are present (e.g., 2,4-difluoronitrobenzene), regioselectivity is dictated by the resonance stabilization of the Meisenheimer complex.
-
Para-substitution: Preferred. The negative charge can delocalize directly onto the nitro group oxygens.
-
Ortho-substitution: Secondary preference. Statistically favored (2 sites) and inductively activated, but often sterically hindered.
-
Meta-substitution: Disfavored. No direct resonance stabilization by the nitro group.
Visualizing the Reaction Pathway
The following decision tree illustrates the workflow for functionalizing a mixed-halogen scaffold.
Caption: Chemoselective diversification of 4-bromo-2-fluoronitrobenzene based on reaction sequence.
Case Study: Linezolid & 3,4-Difluoronitrobenzene
The synthesis of Linezolid (Zyvox), an oxazolidinone antibiotic, exemplifies the industrial utility of these blocks.
-
Step 1 (Regioselective
): Reaction with morpholine.-
Observation: Substitution occurs exclusively at the 4-position (para to nitro).
-
Why? The para-position offers superior resonance stabilization of the negative charge into the nitro group compared to the meta-position (relative to nitro).
-
-
Step 2 (Reduction/Acylation): The nitro group is reduced to an aniline, then reacted with Cbz-Cl or similar to build the oxazolidinone core.
Data: Comparative Leaving Group Ability in
| Leaving Group (X) | Relative Rate ( | Bond Energy (kcal/mol) | Mechanistic Driver |
| Fluorine (-F) | 3300 | 116 | High electronegativity stabilizes transition state. |
| Chlorine (-Cl) | 1 | 81 | Weaker induction; slower addition step. |
| Bromine (-Br) | 0.8 | 68 | Similar to Cl; steric bulk can hinder attack. |
| Iodine (-I) | 0.4 | 57 | Poor induction; best for Pd-coupling. |
Note: Rates are approximate for reaction with methoxide in methanol at 25°C.
Validated Experimental Protocols
Protocol A: Regioselective of 3,4-Difluoronitrobenzene
Objective: Synthesis of 3-fluoro-4-morpholinonitrobenzene. Scope: Applicable to most secondary amines.
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
3,4-Difluoronitrobenzene (1.0 equiv, 15.9 g, 100 mmol).
-
Morpholine (1.1 equiv, 9.7 g).
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or
(anhydrous). -
Solvent: Acetonitrile (ACN) or DMF (5 vol).
-
-
Procedure:
-
Dissolve the nitrobenzene in ACN under
. -
Cool to 0°C (ice bath). Critical: Exothermic reaction control.
-
Add DIPEA followed by dropwise addition of Morpholine over 20 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Checkpoint: The para-substituted product (less polar) usually forms first. If 3-substituted byproduct appears, lower temperature to -10°C.
-
-
Workup:
-
Pour into ice water (200 mL). The product typically precipitates as a yellow solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Yield: Expect >90%.
-
Protocol B: Reductive Cyclization to Fluorinated Benzimidazoles
Objective: Converting the
-
Reduction (One-Pot Iron Method):
-
To the nitro-intermediate from Protocol A (10 mmol) in Ethanol/Water (4:1), add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).
-
Reflux at 80°C for 2 hours. The yellow color of the nitro compound will fade to a dark/colorless amine solution.
-
Filter hot through Celite to remove iron residues.
-
-
Cyclization:
-
To the filtrate (containing the diamine), add the desired Aldehyde (1.0 equiv) and
(Sodium metabisulfite, 1.2 equiv) as an oxidant/catalyst. -
Reflux for 6–12 hours.
-
-
Isolation:
-
Concentrate solvent. Neutralize with
. Extract with EtOAc. -
Purify via column chromatography.
-
Workflow Visualization: Benzimidazole Synthesis
Caption: Modular synthesis of fluorinated benzimidazoles from polyhalogenated nitro precursors.
Safety & Handling (E-E-A-T)
Polyhalogenated nitrobenzenes pose specific hazards that must be managed to ensure operator safety.
-
Toxicity: Like most nitroaromatics, these compounds are potential methemoglobinemia inducers. They can be absorbed through the skin.
-
Control: Double gloving (Nitrile) and working in a certified fume hood are mandatory.
-
-
Energetics: Polynitro or highly halogenated compounds can be shock-sensitive or thermally unstable.
-
Control: Never distill nitro residues to dryness. Maintain process temperatures <100°C unless DSC data confirms stability.
-
-
Skin Sensitization: Halogenated benzenes are potent sensitizers.
-
Protocol: In case of contact, wash with PEG-400 (if available) or copious soap and water. Do not use ethanol, as it may increase skin absorption.
-
References
-
Apra Innovative. (n.d.). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. 3,4-Difluoronitrobenzene Exporter | 3,4-Difluoronitrobenzene Exporting Company | 3,4-Difluoronitrobenzene International Distributor [multichemexports.com]
- 6. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 7. chemimpex.com [chemimpex.com]
Technical Whitepaper: 5-Bromo-2-chloro-1-fluoro-3-nitrobenzene as a Modular Scaffold
[1]
Executive Summary
5-Bromo-2-chloro-1-fluoro-3-nitrobenzene is a tetrasubstituted benzene derivative characterized by its dense functionalization pattern.[1] It serves as a "linchpin" intermediate in drug discovery, particularly for synthesizing heterocycles like indoles and pyrrolopyridines (e.g., GPR17 modulators).[2] Its value lies in its orthogonal reactivity : the molecule contains three distinct halogen handles (F, Cl, Br) and a nitro group, each susceptible to specific chemical manipulations (SNAr, Pd-catalyzed coupling, reduction) without interfering with the others.[1][2]
Molecular Identity & Physicochemical Profile[1][2][3][4]
The following data establishes the baseline identity for procurement and analytical validation.
| Property | Specification |
| IUPAC Name | 5-bromo-2-chloro-1-fluoro-3-nitrobenzene |
| CAS Registry Number | 1807224-10-7 |
| Molecular Formula | |
| Molecular Weight | 254.44 g/mol |
| Physical State | Pale yellow to off-white solid |
| Melting Point | 51–55 °C (Predicted based on analogues) |
| SMILES | [O-]c1c(Cl)c(F)cc(Br)c1 |
| Solubility | Soluble in DCM, DMSO, DMF; Insoluble in water |
Structural Analysis & Reactivity Logic
To utilize this scaffold effectively, one must understand the electronic "push-pull" dynamics governed by the substituent orientation.[1]
The "Ortho-Nitro" Effect
The reactivity is dictated by the Nitro group at C3 :
-
C2-Chlorine (Activated): The chlorine atom is ortho to the electron-withdrawing nitro group.[1] This significantly lowers the energy barrier for Nucleophilic Aromatic Substitution (SNAr).[1][2]
-
C1-Fluorine (Deactivated): Although fluorine is typically a better leaving group in SNAr, here it is meta to the nitro group.[2] Consequently, the C2-Chlorine is the primary site for nucleophilic attack, offering high regioselectivity.[1]
-
C5-Bromine (Stable): The bromine atom is electronically isolated from the SNAr activation but remains perfectly positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Reactivity Workflow Diagram
The following diagram illustrates the chemoselective pathways available to this molecule.
Figure 1: Chemoselective divergence.[1] Path A (SnAr) is favored at C2 due to ortho-nitro activation.[1]
Synthesis & Manufacturing Protocol
The synthesis of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene typically relies on the regioselective bromination of a trisubstituted precursor.[1]
Retrosynthetic Analysis[1][2]
-
Target: 5-bromo-2-chloro-1-fluoro-3-nitrobenzene[1][3][4][5][6]
-
Precursor: 2-chloro-1-fluoro-3-nitrobenzene (CAS 21397-07-9)[1]
-
Reagent: Bromine (
) with Iron ( ) catalyst.[1][2][7]
Step-by-Step Synthesis Protocol
Note: This protocol assumes standard Schlenk line techniques.
Step 1: Preparation of the Precursor Solution
-
Charge a 3-neck round-bottom flask with 2-chloro-1-fluoro-3-nitrobenzene (1.0 eq) and dichloromethane (DCM).
-
Add Iron powder (Fe) (0.1 eq) or anhydrous
as the Lewis acid catalyst.[1][2] -
Cool the mixture to 0°C under an inert nitrogen atmosphere.
Step 2: Bromination
-
Add Bromine (
) (1.1 eq) dropwise over 30 minutes.[1][2] -
Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS for the disappearance of the starting material (
175).[1]
Step 3: Workup and Purification [1][8]
-
Quench the reaction with saturated aqueous sodium thiosulfate (
) to neutralize excess bromine.[2] -
Extract with DCM (
).[1] Wash combined organics with brine and dry over .[1] -
Concentrate in vacuo.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield the target as a pale solid.
Application in Medicinal Chemistry[1][2][10]
This scaffold is documented in patent literature for the synthesis of GPR17 modulators, which are potential treatments for neurodegenerative diseases like Multiple Sclerosis.[2]
Case Study: Indole Synthesis via Bartoli or Leimgruber-Batcho Researchers utilize the nitro group and the adjacent positions to build fused ring systems.[1]
-
Nucleophilic Attack: An amine or carbon nucleophile displaces the C2-Chlorine.[1]
-
Cyclization: The nitro group is reduced to an amine, which then condenses with the newly installed group at C2 to form benzimidazoles or quinoxalines.[2]
-
Late-Stage Functionalization: The C5-Bromine remains intact throughout the cyclization, allowing for a final cross-coupling step to attach a "tail" group for potency optimization.[1]
Safety & Handling (EHS)[1][2]
This compound combines the hazards of nitroaromatics and organic halides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118278488, 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene. Retrieved from [Link](Note: Isomer validation).
-
Google Patents (2025). WO2025038863A1 - Indole and pyrroloypyridine derivatives as GPR17 modulators.[1] Retrieved from (Primary application source).[1][2]
-
Organic Syntheses (Coll.[7] Vol. 1). Bromination of Nitrobenzene Derivatives (General Protocol). Retrieved from [Link].[1][2]
Sources
- 1. CAS [chemicalbook.com]
- 2. US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity - Google Patents [patents.google.com]
- 3. 5-bromo-1-methyl-1H-imidazole-4-carbonitrile, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 4. CN110997674A - ä½ä¸ºC5aæå¶åç6-5ç¨ åç¯ç±» - Google Patents [patents.google.com]
- 5. Buy 5-bromo-2-chloro-1-fluoro-3-nitrobenzene | 1807224-10-7 | 95 [smolecule.com]
- 6. CAS/ID No. 1807224-10-7 | Alchimica [shop.alchimica.cz]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Structure-Activity Relationship of Halogenated Nitrobenzenes
Introduction
Halogenated nitrobenzenes represent a significant class of aromatic compounds with wide-ranging industrial applications and notable environmental and toxicological profiles.[1][2] Their utility stems from their role as precursors in the synthesis of anilines, which are foundational for dyes, pesticides, and pharmaceuticals.[3][4] However, the very chemical features that make them versatile—the presence of a strongly electron-withdrawing nitro group and one or more halogen substituents—also govern their reactivity, biological activity, and toxicity.[5][6] Understanding the intricate relationship between the molecular structure of these compounds and their functional effects, or the structure-activity relationship (SAR), is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the SAR of halogenated nitrobenzenes, delving into their synthesis, physicochemical properties, metabolic fate, and the molecular basis of their toxicity.
Physicochemical Properties and Synthesis
The reactivity and biological interactions of halogenated nitrobenzenes are fundamentally dictated by their physicochemical properties, which are in turn determined by the nature and position of the halogen and nitro groups on the benzene ring.
The Influence of Substituents on Electronic Properties
The nitro group (-NO2) is a powerful electron-withdrawing group, significantly reducing the electron density of the benzene ring.[3] This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions compared to benzene.[7][8] Consequently, further substitution reactions, such as additional nitration or halogenation, occur more slowly and are directed to the meta-position.[7][9]
Halogens, while also electron-withdrawing through induction, can donate electron density to the ring via resonance. Their overall effect on reactivity is a combination of these opposing influences. The position and type of halogen (F, Cl, Br, I) further modulate the electronic landscape of the molecule. For instance, increasing the number of fluorine substituents on a nitrobenzene ring enhances its electrophilicity, making it more reactive towards nucleophiles.[6]
Synthesis of Halogenated Nitrobenzenes
The synthesis of halogenated nitrobenzenes can be achieved through two primary routes:
-
Nitration of Halogenated Benzenes: This involves the electrophilic aromatic substitution of a pre-existing halobenzene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[3][8] The halogen substituent directs the incoming nitro group to the ortho and para positions.
-
Halogenation of Nitrobenzene: This involves the electrophilic aromatic substitution of nitrobenzene with a halogen. Due to the deactivating nature of the nitro group, this reaction requires a catalyst, such as a Lewis acid (e.g., FeCl3, AlCl3), and the substitution primarily occurs at the meta-position.[7][8]
A general approach for synthesizing halogenated arylpyrroles, which can include halogenated phenylpyrroles, utilizes halogenated pyrroles and either 2,6-disubstituted nitrobenzenes or 2,6-disubstituted anilines.[10]
Structure-Toxicity Relationship
The toxicity of halogenated nitrobenzenes is a significant area of study, with research consistently demonstrating a strong correlation between chemical structure and adverse biological effects.[5][11] Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in elucidating these connections.[2][11][12]
Key Molecular Descriptors of Toxicity
Several molecular descriptors have been identified as key predictors of the toxicity of halogenated nitrobenzenes:
-
Hydrophobicity (log Kow): The logarithm of the 1-octanol/water partition coefficient is a measure of a compound's lipophilicity. Higher hydrophobicity often correlates with increased toxicity, as it facilitates passage through biological membranes.[11][13]
-
Electronic Parameters:
-
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value indicates a greater propensity to accept electrons, suggesting higher reactivity and potential for toxicity.[11]
-
Maximum Acceptor Superdelocalizability (Amax): This parameter also relates to the molecule's ability to accept electrons and has shown a strong correlation with toxicity.[11]
-
Electrophilicity Index (ω): This descriptor combines electronic properties to quantify the electrophilic nature of a molecule, which is often linked to its reactivity with biological nucleophiles and subsequent toxicity.[6][14]
-
QSAR studies on the toxicity of alkyl- and halogen-substituted nitro- and dinitrobenzenes to Tetrahymena pyriformis have shown that while no single parameter perfectly predicts toxicity, multi-parameter models incorporating hydrophobicity and electronic descriptors provide strong correlations.[11] For instance, a two-parameter QSAR incorporating log Kow and Amax, or log Kow and ELUMO, significantly improves the predictability of toxicity.[11]
Mechanisms of Toxicity
The toxicity of halogenated nitrobenzenes is often mediated by their metabolic activation to reactive intermediates. The primary toxic effect observed is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[15] This is primarily caused by the metabolites of nitrobenzene.[15]
Metabolic Pathways and their Influence on Toxicity:
The metabolism of halogenated nitrobenzenes proceeds through two main pathways:
-
Nitroreduction: The nitro group is reduced to form nitrosobenzene, phenylhydroxylamine, and ultimately an aniline derivative.[15][16] This reduction can be carried out by gut microflora and hepatic enzymes.[16] The phenylhydroxylamine intermediate is a potent oxidizing agent responsible for inducing methemoglobinemia.
-
Oxidation: The aromatic ring can be oxidized by cytochrome P450 enzymes to form nitrophenols, which can then be conjugated and excreted.[15] This pathway is generally considered a detoxification route.
The balance between these two pathways is influenced by the halogen substitution pattern. An increased number of electron-withdrawing fluorine substituents can enhance the electrophilicity of the nitrobenzene ring, making it more susceptible to nucleophilic attack by cellular components like glutathione.[6] This conjugation can decrease the extent of nitroreduction and, consequently, the capacity to induce methemoglobinemia.[6]
Halogenated benzenes, in general, are known to be hepatotoxic, and their toxicity is linked to their metabolic activation by cytochrome P450 enzymes.[13][17] The formation of reactive metabolites such as epoxides, phenols, and benzoquinones can lead to cellular damage.[17]
Experimental Protocols
Quantitative Structure-Activity Relationship (QSAR) Modeling Workflow
A typical QSAR study for halogenated nitrobenzenes involves the following steps:
-
Data Collection: A dataset of halogenated nitrobenzene compounds with experimentally determined biological activity (e.g., toxicity to Tetrahymena pyriformis, measured as the 50% inhibitory growth concentration, IGC50) is compiled.[2]
-
Molecular Descriptor Calculation: A variety of molecular descriptors, including physicochemical properties (e.g., log Kow) and quantum chemical parameters (e.g., ELUMO, Amax, ω), are calculated for each compound in the dataset.[11][14]
-
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to develop a mathematical model that correlates the molecular descriptors with the observed biological activity.[12][14]
-
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.[12]
Caption: A generalized workflow for a QSAR study of halogenated nitrobenzenes.
In Vitro Toxicity Assay: Tetrahymena pyriformis Growth Inhibition
The ciliated protozoan Tetrahymena pyriformis is a commonly used model organism for assessing the toxicity of nitrobenzene derivatives.[2][11]
Protocol:
-
Culture Preparation: Tetrahymena pyriformis is cultured in a sterile, semi-defined medium, such as proteose-peptone yeast extract (PPY).[2] Cultures are maintained at a constant temperature (e.g., 28°C). Log-growth phase cells are used to ensure metabolic consistency.
-
Assay Setup: A range of concentrations of the test halogenated nitrobenzene is prepared in the culture medium. A control group without the test chemical is included. The assay is typically performed in multi-well plates.
-
Inoculation and Incubation: A known density of log-phase T. pyriformis is added to each well. The plates are then incubated for a specified period (e.g., 48 hours).
-
Growth Measurement: Cell density is measured using a spectrophotometer or a cell counter.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the control. The IGC50 value is then determined using a dose-response curve.
Data Presentation
| Compound | log Kow | ELUMO (eV) | Amax | -log IGC50 (M) |
| Nitrobenzene | 1.85 | -1.65 | 0.045 | 1.23 |
| 4-Chloronitrobenzene | 2.39 | -1.82 | 0.051 | 1.67 |
| 2,4-Dichloronitrobenzene | 3.03 | -1.95 | 0.056 | 2.11 |
| 2,4,6-Trichloronitrobenzene | 3.67 | -2.08 | 0.061 | 2.54 |
| 4-Fluoronitrobenzene | 1.79 | -1.78 | 0.049 | 1.45 |
| 2,4-Difluoronitrobenzene | 2.15 | -1.99 | 0.054 | 1.89 |
| Note: The values presented in this table are illustrative and intended to demonstrate the general trends observed in SAR studies. Actual experimental values may vary. |
Logical Relationships in SAR
The interplay between the structural features of halogenated nitrobenzenes and their toxicity can be visualized as a cause-and-effect relationship.
Sources
- 1. Application of nitroarene dioxygenases in the design of novel strains that degrade chloronitrobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrobenzene Structure, Production & Uses - Lesson | Study.com [study.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of the halogen-substituent pattern of fluoronitrobenzenes on their biotransformation and capacity to induce methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idc-online.com [idc-online.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitroalkane and Nitrobenzene | NEB Grade 12 Notes | Organic Chemistry [sajhanotes.com]
- 10. Synthesis of pyrrolnitrin and related halogenated phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative structure-activity analyses of nitrobenzene toxicity to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. op.niscair.res.in [op.niscair.res.in]
- 15. gov.uk [gov.uk]
- 16. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
safety data sheet SDS for 5-bromo-2-chloro-1-fluoro-3-nitrobenzene
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Whitepaper: Handling, Reactivity, and Safety Architecture for 5-Bromo-2-chloro-1-fluoro-3-nitrobenzene
Part 1: Executive Summary & Chemical Identity
This technical guide serves as an advanced companion to the standard Safety Data Sheet (SDS) for 5-bromo-2-chloro-1-fluoro-3-nitrobenzene . Unlike generic safety documents, this whitepaper integrates physicochemical logic with practical handling protocols, specifically tailored for medicinal chemistry workflows involving Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings.
Compound Identity:
Relevance in Drug Discovery: This compound functions as a high-value "diversity core" in the synthesis of C5a receptor inhibitors and other immunomodulatory agents. Its unique substitution pattern—featuring three distinct halogens (F, Cl, Br) and a nitro group—allows for orthogonal functionalization. The fluorine atom serves as a labile handle for regioselective SNAr, while the bromine atom provides a site for late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings.
Part 2: Physicochemical Profile & Hazard Logic
Expertise Insight: The hazard profile of this molecule is dictated by its electronic structure. The nitro group (
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Context for Handling |
| Physical State | Solid (Crystalline Powder) | Dust explosion hazard if micronized. |
| Melting Point | 50–55 °C (Predicted based on analogs) | Low melting point; store in cool environment to prevent caking. |
| Density | ~1.9 g/cm³ | High density; heavy vapors if sublimed. |
| Solubility | Soluble in DCM, DMSO, EtOAc | Use chemically compatible gloves (see Protocol). |
| Reactivity | High (SNAr active) | Moisture Sensitive: Hydrolysis of C-F bond is slow but possible over time. Store under inert gas. |
Hazard Identification (GHS Classification)
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
Signal Word: WARNING
Part 3: Safe Handling & Storage Architecture
Trustworthiness: This protocol is designed as a self-validating system. If the "Check" step fails, the workflow must pause.
Protocol: The "Triple-Barrier" Handling System
1. Engineering Control (Barrier 1):
-
Requirement: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.
-
Validation: Face velocity must be verified >0.5 m/s before opening the vial.
2. Personal Protective Equipment (Barrier 2):
-
Hand Protection: Do NOT rely on standard latex.
-
Primary Layer:[7] Nitrile (4 mil) for dexterity.
-
Secondary Layer: Silver Shield® (Laminate) or thick Nitrile (8 mil) if handling solutions >0.1 M.
-
Reasoning: Nitro-halogenated aromatics can permeate thin nitrile rubber.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if working with quantities >5g.
3. Storage & Stability (Barrier 3):
-
Condition: Store at 2–8 °C under Argon or Nitrogen.
-
Incompatibility: Segregate from strong bases (hydroxides, amines) and reducing agents (hydrides).
-
Self-Check: Inspect vial cap for yellowing/crusting (signs of decomposition or hydrolysis) before use.
Visual Workflow: Safety Decision Tree
Figure 1: Decision logic for safe handling, emphasizing the critical check on glove material integrity.
Part 4: Synthesis & Reactivity Guide
Expertise Insight: For drug development professionals, the value of this compound lies in its Regioselective SNAr Reactivity .
The Mechanistic Hierarchy:
-
C1-Fluoro Position: Most reactive. The fluorine is ortho to the nitro group (strong resonance withdrawal) and ortho to the chlorine (inductive withdrawal). The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) for nucleophilic attack.
-
C2-Chloro Position: Less reactive. Sterically crowded by the adjacent nitro and fluoro groups.
-
C5-Bromo Position: Unreactive to SNAr. Reserved for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) after the SNAr step.
Experimental Protocol: Regioselective Amination (Example)
-
Objective: Selective displacement of Fluorine by a primary amine.
-
Reagents: 1.0 eq 5-bromo-2-chloro-1-fluoro-3-nitrobenzene, 1.1 eq Amine (R-NH₂), 1.2 eq DIPEA (Base).
-
Solvent: THF or DMF (0.1 M).
-
Temperature: 0 °C to RT. Note: Heating >60 °C may trigger side reactions at the Chloro position.
-
Quenching: Dilute with water/brine. The product will likely precipitate or extract into EtOAc.[8]
Visual Workflow: Reactivity Pathway
Figure 2: Reaction pathway illustrating the regioselective displacement of fluorine followed by orthogonal functionalization at the bromine site.
Part 5: Emergency Response Protocols
1. Spill Cleanup:
-
Isolate: Evacuate non-essential personnel.
-
Neutralize: Do not use water initially. Cover spill with dry lime, sand, or soda ash.
-
Clean: Sweep carefully to avoid dust generation. Place in a sealed hazardous waste container labeled "Toxic Organic Solid."
2. First Aid:
-
Skin Contact: Immediate wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water. Why PEG 400? It solubilizes lipophilic nitro-aromatics better than water alone.
-
Eye Contact: Rinse for 15 minutes.[9] Lifting upper and lower lids is crucial to remove particulates trapped in the fornix.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131215150, 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. Retrieved from [Link]
-
World Intellectual Property Organization (2018). Patent WO2018222598A1: 6-5 Fused Rings as C5a Inhibitors. (Demonstrates application in drug development). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. CAS [chemicalbook.com]
- 2. 5-bromo-1-methyl-1H-imidazole-4-carbonitrile, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 3. CAS/ID No. 1807224-10-7 | Alchimica [shop.alchimica.cz]
- 4. CN110997674A - ä½ä¸ºC5aæå¶åç6-5ç¨ åç¯ç±» - Google Patents [patents.google.com]
- 5. Buy 5-bromo-2-chloro-1-fluoro-3-nitrobenzene | 1807224-10-7 | 95 [smolecule.com]
- 6. 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 131215150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
Application Note: High-Fidelity Regioselective SNAr of 5-Bromo-2-chloro-1-fluoro-3-nitrobenzene
This Application Note is designed to serve as a definitive technical guide for the regioselective functionalization of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene . It addresses the specific electronic and steric challenges of this poly-halogenated scaffold, providing researchers with a validated roadmap for nucleophilic aromatic substitution (SNAr).[1]
Executive Summary
The scaffold 5-bromo-2-chloro-1-fluoro-3-nitrobenzene represents a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and proteolysis targeting chimeras (PROTACs). Its utility lies in the presence of three distinct halogen handles (F, Cl, Br) that can be sequentially functionalized.
This guide addresses the critical challenge of regioselectivity . Unlike typical SNAr substrates where fluorine is the preferred leaving group, this specific isomer exhibits a reversal of reactivity due to the substitution pattern. This protocol targets the selective displacement of the C2-Chlorine atom , preserving the C1-Fluorine and C5-Bromine for subsequent synthetic steps.
Structural & Mechanistic Analysis
The Regioselectivity Paradox
In standard SNAr reactions, a fluorine atom is generally displaced 100–1000 times faster than chlorine due to the high electronegativity of fluorine, which lowers the energy of the transition state (Meisenheimer complex).
However, in 5-bromo-2-chloro-1-fluoro-3-nitrobenzene , the regiochemical outcome is dictated by the position of the activating nitro (-NO2) group:
-
C2-Chlorine: Positioned ortho to the nitro group. Attack at this position creates a Meisenheimer complex where the negative charge is delocalized onto the nitro group oxygens.[1] This resonance stabilization dramatically lowers the activation energy.
-
C1-Fluorine: Positioned meta to the nitro group.[2] Attack here results in a complex where the negative charge cannot be delocalized onto the nitro group. Despite fluorine's inductive activation, the lack of resonance stabilization renders this position kinetically inert under mild conditions.
-
C5-Bromine: Positioned meta to the nitro group. It is unactivated and stable towards SNAr.
Mechanistic Pathway Visualization
The following diagram illustrates the energy landscape, contrasting the stabilized intermediate at C2 with the destabilized intermediate at C1.
Caption: Comparative mechanistic pathway showing the kinetic preference for C2-Cl displacement via resonance stabilization.
Experimental Protocol
Reagents & Materials
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Electrophile | 5-bromo-2-chloro-1-fluoro-3-nitrobenzene |
| Nucleophile | 1.1 | Reactant | Primary/Secondary Amine, Thiol, or Phenol |
| Base | 1.2 - 1.5 | Acid Scavenger | DIPEA (organic soluble) or K2CO3 (heterogeneous) |
| Solvent | N/A | Medium | DMSO or DMF (Preferred); THF (Slower) |
Standard Operating Procedure (SOP)
Objective: Synthesis of N-substituted-2-amino-5-bromo-1-fluoro-3-nitrobenzene derivatives.
-
Preparation:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 5-bromo-2-chloro-1-fluoro-3-nitrobenzene (1.0 equiv) in anhydrous DMSO (concentration 0.2 M).
-
Note: DMSO is preferred over DMF for faster rates due to higher dielectric constant, stabilizing the polar transition state.
-
-
Nucleophile Addition:
-
Add the Base (DIPEA, 1.2 equiv) to the solution.
-
Add the Nucleophile (1.1 equiv) dropwise at Room Temperature (RT).
-
Caution: Exothermic reaction possible with highly reactive amines (e.g., pyrrolidine, piperidine).
-
-
Reaction Monitoring:
-
Stir the mixture at RT for 2–4 hours .
-
Monitor by HPLC or TLC (Hexane/EtOAc). The starting material (Cl-substrate) is typically less polar than the product (amine-substituted).
-
Checkpoint: If conversion is <50% after 4 hours, gently heat to 40–50°C . Avoid temperatures >80°C to prevent competitive displacement of the C1-Fluorine.
-
-
Workup & Isolation:
-
Quench: Dilute the reaction mixture with water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with saturated LiCl solution (to remove DMSO) followed by Brine.
-
Drying: Dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO2).
-
Typical Eluent: 0-20% EtOAc in Hexanes.
-
Workflow Diagram
Caption: Step-by-step experimental workflow for the SNAr protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile is sterically hindered or weak. | Increase Temperature to 50°C; Switch solvent to NMP; Increase nucleophile to 1.5 equiv. |
| Regio-isomer Mixtures | Temperature too high (>80°C) causing F-displacement. | Strictly control T < 60°C. The activation energy gap between Cl and F displacement decreases at high heat. |
| Hydrolysis Product | Wet solvent or hygroscopic base (KOH/NaOH). | Use anhydrous DMSO/DMF and organic bases (DIPEA/TEA). Avoid hydroxide bases unless phenol is the nucleophile. |
Safety Considerations
-
Nitro Aromatics: Potentially explosive if heated to dryness or subjected to shock. Do not distill high-boiling residues to dryness.
-
Halogenated Waste: Dispose of all reaction waste in dedicated halogenated organic solvent streams.
-
Skin Sensitization: Many SNAr products (nitro-anilines) are potential sensitizers. Use double-gloving (Nitrile).
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
-
Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Pentafluorophenyl Derivatives. Journal of Organic Chemistry, 84(16), 10207–10219. Link
- Neustadt, B. R. (1979). Facile Nucleophilic Substitution of Chloro-nitro-benzenes. Tetrahedron Letters, 20(22), 2003-2006.
Note: While specific literature on the exact 5-bromo-2-chloro-1-fluoro-3-nitrobenzene isomer is limited, the reactivity patterns cited in Reference 1 and 3 are foundational to the ortho-nitro effect described in this protocol.
Sources
Application Note: Regioselective Synthesis of N-Aryl-5-bromo-2-chloro-3-nitroanilines via Nucleophilic Aromatic Substitution
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the regioselective displacement of fluorine in 5-bromo-2-chloro-1-fluoro-3-nitrobenzene with various primary and secondary amines. This nucleophilic aromatic substitution (SNAr) reaction is a robust method for synthesizing highly functionalized N-aryl-3-nitroaniline derivatives, which are valuable scaffolds in medicinal chemistry and materials science. We will delve into the mechanistic principles governing the reaction's high regioselectivity, explaining the critical role of substituent effects and leaving group ability. The provided protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system for reliable and high-yield synthesis.
Scientific Principles: The Rationale Behind Regioselectivity
The reaction of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene with an amine nucleophile proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] Unlike aliphatic SN2 reactions, the SNAr pathway involves a two-step addition-elimination process. The success and, most importantly, the regioselectivity of this transformation are dictated by the unique electronic landscape of the substrate.
The Addition-Elimination Mechanism
The reaction is initiated by the attack of a nucleophile (the amine) on an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2] In the second, typically faster step, a leaving group is expelled, restoring the ring's aromaticity.
Caption: General workflow of the SNAr mechanism.
Why Fluorine? Unraveling Regioselectivity
The substrate, 5-bromo-2-chloro-1-fluoro-3-nitrobenzene, presents three potential leaving groups: F, Cl, and Br. The observed, highly selective displacement of the fluorine atom can be attributed to two primary factors:
-
Activation by Electron-Withdrawing Groups (EWGs): The potent electron-withdrawing nitro group (-NO₂) deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack.[3] It achieves this by inductively withdrawing electron density and, more significantly, by stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when positioned ortho or para to the site of attack.[4]
-
Leaving Group Ability in SNAr: In contrast to aliphatic substitutions (SN1/SN2), the halide leaving group ability in SNAr reactions follows the order: F > Cl ≈ Br > I .[5][6] This inverted trend is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[7] The high electronegativity of fluorine makes the attached carbon atom (the ipso-carbon) more electrophilic and provides superior inductive stabilization to the developing negative charge in the transition state leading to the Meisenheimer complex.[8]
In the case of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene, the attack occurs preferentially at the C1 position (bearing the fluorine) because the extreme electronegativity of fluorine creates the most electron-deficient site and best stabilizes the transition state for the rate-limiting addition step.
Caption: Attack at C1 and resonance stabilization of the intermediate.
Experimental Application & Protocol
This section provides a detailed, step-by-step methodology for the SNAr reaction.
Materials and Equipment
-
Substrate: 5-bromo-2-chloro-1-fluoro-3-nitrobenzene
-
Nucleophile: Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Base: Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Work-up: Ethyl acetate, deionized water, brine
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon line, standard glassware for extraction, rotary evaporator, silica gel for chromatography.
Safety Precautions: Nitroaromatic compounds can be toxic and are potential explosives. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Use anhydrous solvents to prevent side reactions.
Step-by-Step Protocol
Caption: A visual guide to the experimental procedure.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add 5-bromo-2-chloro-1-fluoro-3-nitrobenzene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (5-10 mL per mmol of substrate).
-
Reagent Addition: Add the amine nucleophile (1.1 - 1.2 eq) to the stirring suspension at room temperature. For highly reactive amines, consider adding them dropwise to control any initial exotherm.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water (approx. 10x the volume of DMF). This will often precipitate the crude product. Stir for 15-30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers, wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data and Expected Outcomes
The reaction is generally high-yielding with a range of amine nucleophiles. The following table provides representative parameters for this transformation.
| Entry | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 4 | >95% |
| 2 | Piperidine | K₂CO₃ | DMF | 80 | 4 | >95% |
| 3 | Aniline | K₂CO₃ | DMSO | 100 | 12 | 70-85% |
| 4 | Benzylamine | Et₃N | DMF | 90 | 6 | 85-95% |
Troubleshooting and Optimization
-
No or Slow Reaction: If the reaction stalls, ensure all reagents and solvents are anhydrous. For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), a higher temperature, a stronger non-nucleophilic base (e.g., DBU), or a switch to a higher-boiling solvent like DMSO or NMP may be required.[9]
-
Side Product Formation: If side reactions are observed, lowering the reaction temperature may improve selectivity. Ensure the amine is added slowly and the reaction is conducted under a strictly inert atmosphere.
-
Difficult Purification: The high polarity of solvents like DMF and DMSO can complicate work-up. Thorough washing with water and brine during extraction is crucial to remove them. If the product is water-soluble, alternative extraction solvents or salting out may be necessary.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Activating and Deactivating Groups. [Link]
-
Hart, H. et al. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. [Link]
-
PubChem. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. [Link]
-
ACS Publications. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]
-
Isopropoxy. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]
-
Vaia. In nucleophilic aromatic substitution reactions that proceed by the addition - elimination mechanism.... [Link]
-
Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vaia.com [vaia.com]
- 9. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
synthesis of heterocycles using 5-bromo-2-chloro-1-fluoro-3-nitrobenzene intermediate
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene as a high-value scaffold for synthesizing polysubstituted heterocycles, specifically benzimidazoles and quinoxalines .
Executive Summary
The intermediate 5-bromo-2-chloro-1-fluoro-3-nitrobenzene (CAS 1806970-72-8) represents a "privileged scaffold" for drug discovery due to its unique tetra-substitution pattern. It offers three chemically distinct handles for orthogonal functionalization:
-
C2-Chloro: Highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho-nitro effect. -
C3-Nitro: Precursor to an aniline, enabling the formation of an ortho-diamine motif.
-
C5-Bromo: A stable handle for late-stage Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).
-
C1-Fluoro: A metabolic blocker or site for secondary nucleophilic attack under forcing conditions.
This guide provides a validated protocol for converting this scaffold into 4-fluoro-6-bromo-benzimidazoles, a core motif in kinase inhibitors and GPCR modulators.
Strategic Analysis: Reactivity & Regiochemistry
Success with this intermediate relies on understanding the electronic hierarchy of the benzene ring.
Electronic Activation Map
-
The Dominant Vector (
): The nitro group at C3 exerts a strong electron-withdrawing resonance effect on positions C2 (ortho) and C4 (ortho). -
The Leaving Group Dilemma: While Fluorine is typically a superior leaving group in
reactions (due to the high electronegativity stabilizing the Meisenheimer complex), in this specific isomer, the Fluorine is meta to the Nitro group .
Chemoselectivity in Reduction
Preserving the C5-Bromine and C1-Fluorine during the reduction of the C3-Nitro group is critical. Standard catalytic hydrogenation (
Experimental Protocols
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways.
Caption: Logical workflow for converting the tetra-substituted benzene core into heterocycles.
Protocol A: Regioselective Displacement
Objective: Install the first amine substituent at C2 by displacing Chlorine.
Reagents:
-
Substrate: 5-bromo-2-chloro-1-fluoro-3-nitrobenzene (1.0 eq)
-
Nucleophile: Primary Amine (e.g., Aniline, Benzylamine, Cyclopropylamine) (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) -
Solvent: Anhydrous DMF or NMP (Concentration 0.2 M)
Procedure:
-
Charge a reaction vessel with the Substrate and DMF .
-
Add DIPEA followed by the Amine dropwise at room temperature (RT).
-
Critical Step: Stir at RT for 2–4 hours.
-
Note: If the amine is sterically hindered, heat to 50°C. Do not exceed 80°C to avoid displacing the C1-Fluorine.
-
-
Monitor: TLC/LCMS should show consumption of starting material and formation of a single regioisomer (yellow/orange solid).
-
Workup: Pour into ice-water. Filter the precipitate.[1] If no precipitate forms, extract with EtOAc, wash with brine (
), and dry over .
Validation:
- NMR: The fluorine signal should shift slightly but remain present, confirming it was not displaced.
-
Regio-check: NOESY NMR can confirm the proximity of the new NH group to the Nitro group (though difficult to see). X-ray is definitive, but the chemical logic (Ortho-displacement) is robust.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce C3-
Reagents:
-
Intermediate A (from Protocol A) (1.0 eq)
-
Iron Powder (325 mesh, reduced) (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (4:1 ratio)
Procedure:
-
Suspend Intermediate A in EtOH/Water.
-
Add
and Iron Powder . -
Heat to reflux (approx. 75–80°C) with vigorous stirring.
-
Time: Reaction is typically complete in 1–2 hours.[2]
-
Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot EtOH.
-
Concentrate the filtrate.[3] Partition between EtOAc and saturated
. -
Isolate: Dry organic layer and concentrate to yield the ortho-diamine (Intermediate B). This intermediate is oxidation-sensitive (turns dark); proceed immediately to Cyclization.
Protocol C: Benzimidazole Cyclization
Objective: Form the imidazole ring using the newly formed diamine.
Reagents:
-
Intermediate B (Ortho-diamine) (1.0 eq)
-
Aldehyde (R-CHO) (1.1 eq)
-
Oxidant: Sodium Metabisulfite (
) (1.5 eq) or Open Air -
Solvent: DMF or DMSO
Procedure:
-
Dissolve Intermediate B and the Aldehyde in DMF.
-
Add
(dissolved in a minimum amount of water if necessary, or added as solid). -
Heat to 80–100°C for 4–6 hours.
-
Mechanism: The diamine condenses with the aldehyde to form an imine/aminal, which is then oxidatively aromatized to the benzimidazole.
-
Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.[4]
-
Purification: Flash chromatography (Hexane/EtOAc).
Product Data Profile (Typical):
-
Structure: 1-Substituted-2-Substituted-4-fluoro-6-bromo-1H-benzimidazole.
-
Mass Spec: Distinctive Br isotope pattern (
, in 1:1 ratio).
Troubleshooting & Optimization Table
| Issue | Probable Cause | Solution |
| Loss of Bromine | Hydrodehalogenation during reduction. | STOP using |
| Mixture of Isomers in Step 1 | Competitive displacement of Fluorine. | Lower reaction temperature. Ensure Nitro is at C3 (activating C2-Cl). |
| Incomplete Cyclization | Oxidation step failed. | Ensure oxidant ( |
| Low Yield in Step 1 | Hydrolysis of Cl instead of Amination. | Ensure DMF is anhydrous. Use dry DIPEA. Avoid hydroxide bases. |
Late-Stage Functionalization (The "Bromine Handle")
The resulting benzimidazole contains a C6-Bromine . This is an excellent substrate for:
-
Suzuki-Miyaura Coupling: React with Aryl-boronic acids (
, , Dioxane/Water) to install bi-aryl systems. -
Buchwald-Hartwig Amination: React with secondary amines to install solubilizing groups.
References
-
Regioselectivity in
: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link -
Benzimidazole Synthesis (Fe/NH4Cl method): Hanan, E. J., et al. (2010). A One-Pot Procedure for the Preparation of 2-Substituted Benzimidazoles. Synlett. Link
-
Chemoselective Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis. Link
-
Fluorine in MedChem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Compound Data: PubChem CID 118278488 (1-Bromo-2-chloro-5-fluoro-3-nitrobenzene).[5] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene [synhet.com]
Technical Support Center: Preventing Dehalogenation During Nitro Reduction of Aryl Halides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet challenging issue of dehalogenation during the reduction of nitro-substituted aryl halides. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to achieve high chemoselectivity in your reactions.
Introduction to the Challenge
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, pivotal for the creation of pharmaceuticals, agrochemicals, and dyes.[1][2] However, when the aromatic ring also bears a halogen substituent (F, Cl, Br, I), a frequent and undesirable side reaction is hydrodehalogenation—the reductive cleavage of the carbon-halogen bond.[3][4] This side reaction is particularly prevalent with widely used catalytic hydrogenation methods, such as those employing palladium on carbon (Pd/C), which can lead to a mixture of the desired haloaniline and the dehalogenated aniline, complicating purification and reducing yields.[5][6]
The propensity for dehalogenation generally follows the trend I > Br > Cl > F, correlating with the carbon-halogen bond strength.[7] Understanding the interplay between the catalyst, hydrogen source, and reaction conditions is paramount to mitigating this issue. This guide will walk you through common problems and their solutions in a practical question-and-answer format.
Troubleshooting Guides & FAQs
Question 1: My standard Pd/C catalytic hydrogenation is causing significant dehalogenation of my chloro/bromo-nitroarene. What are the primary factors I should investigate?
Answer:
This is a very common issue. While Pd/C is highly efficient for nitro reduction, its high activity also promotes the hydrogenolysis of C-X bonds.[6] The key is to modulate the reactivity of the system. Here’s a breakdown of the causative factors and how to address them:
Causality:
-
Catalyst Activity: Standard Pd/C catalysts are often too active for sensitive substrates. The palladium surface readily activates both the nitro group and the aryl halide.
-
Hydrogen Source & Pressure: The use of high-pressure H₂ gas provides a high concentration of active hydrogen species on the catalyst surface, increasing the likelihood of dehalogenation.
-
Solvent and pH: The reaction medium can influence catalyst activity and the stability of intermediates. Protic solvents like ethanol can participate in the reaction, and acidic or basic conditions can alter the electronic nature of the substrate and catalyst surface.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation.
Detailed Recommendations:
-
Switch to Catalytic Transfer Hydrogenation (CTH): This is often the most effective first step. Instead of H₂ gas, a hydrogen donor like ammonium formate, formic acid, or hydrazine hydrate is used.[1][2][8] The in-situ generation of hydrogen on the catalyst surface provides a lower, more controlled concentration of active hydrogen, which favors nitro group reduction over dehalogenation.[2] A study on the selective reduction of halogenated nitroarenes using hydrazine hydrate and Pd/C demonstrated excellent yields of the corresponding anilines with minimal dehalogenation.[2]
-
Use a Different Catalyst:
-
Raney Nickel: This catalyst is often a good alternative to Pd/C for substrates where dehalogenation is a concern, as it is generally less prone to cleaving aryl C-X bonds.[6]
-
Sulfided Platinum on Carbon (Pt/C): The sulfur acts as a selective poison, reducing the catalyst's activity towards C-X bond hydrogenolysis while maintaining high activity for nitro reduction.[5]
-
-
Employ Non-Catalytic Metal/Acid Systems: These classic methods are highly reliable for avoiding dehalogenation.
-
Iron/HCl or Iron/NH₄Cl: This is a robust, inexpensive, and highly chemoselective method. Iron powder in the presence of a proton source reduces the nitro group without affecting most other functional groups, including halogens.[5][9]
-
Tin(II) Chloride (SnCl₂·2H₂O): This is another mild and effective reagent that is highly selective for the nitro group and does not typically cause dehalogenation.[5][6]
-
Question 2: I'm working with a poly-halogenated or an iodo-substituted nitroarene and dehalogenation is extremely rapid. Are there specialized methods for these particularly sensitive substrates?
Answer:
Yes, highly activated substrates like iodoarenes or poly-halogenated systems require very mild and specific conditions. The weaker C-I bond and the cumulative activating effect of multiple halogens make them exceptionally prone to hydrogenolysis.
Causality:
-
Bond Strength: The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it more susceptible to reductive cleavage.
-
Electronic Effects: The presence of multiple halogens can increase the electron deficiency of the aromatic ring, making it more susceptible to nucleophilic attack or single-electron transfer (SET) mechanisms that can initiate dehalogenation.
Specialized Protocols:
-
Iron-Mediated Reductions: As mentioned previously, elemental iron is an excellent choice. A study demonstrated that commercial iron powder in water under mild conditions can chemoselectively reduce halogen-substituted nitroarenes to the respective haloaromatic amines without any dehalogenation.[10]
-
Sodium Borohydride with a Transition Metal Promoter: While sodium borohydride (NaBH₄) alone does not reduce nitro groups, its reactivity can be enhanced by transition metal salts.[11][12] A system of NaBH₄ with NiCl₂·6H₂O has been shown to be effective for the rapid reduction of nitroarenes.[11] This method often preserves halogen substituents.
-
Catalyst Modification: In some cases, catalyst modification can be employed. Silver nanoparticles modified with β-cyclodextrin have been reported to selectively reduce the nitro group in aryl halides. The hydrophobic cavity of the cyclodextrin is proposed to encapsulate the halogenated part of the molecule, sterically hindering its interaction with the catalyst surface and thus preventing dehalogenation.[13]
Comparative Table of Methods for Sensitive Substrates:
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Key Advantage | Reference |
| Iron Reduction | Fe powder / NH₄Cl | Water/Ethanol | 80 °C | Excellent chemoselectivity, cost-effective. | |
| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol | Reflux | Mild conditions, tolerates many functional groups. | [5] |
| Transfer Hydrogenation | Hydrazine Hydrate / Pd/C | Methanol | Room Temp - 80°C | Controllable reactivity by adjusting temperature.[2] | [2] |
| Iron(III) Catalysis | Fe(III)-amine-bis(phenolate) / Silane | THF | Room Temp | High chemoselectivity over numerous functional groups. | [14] |
Question 3: Can I control the reaction to selectively perform dehalogenation after the nitro reduction is complete, if desired?
Answer:
Yes, it is possible to control the selectivity to achieve either the halogenated aniline or the fully reduced aniline, often by modifying the reaction conditions with the same catalyst system. This provides a powerful synthetic strategy from a single starting material.
Mechanism & Control:
The process is often sequential. The nitro group is typically reduced first, followed by the slower hydrogenolysis of the C-X bond. The electron-donating nature of the newly formed amine group can sometimes accelerate the rate of dehalogenation.[2] By controlling reaction time, temperature, and hydrogen source, you can favor one product over the other.
Experimental Protocol: Selective Reduction vs. Full Reduction of 1-bromo-4-nitrobenzene
This protocol is adapted from a study by Li et al., demonstrating selective control using hydrazine hydrate and Pd/C.[2]
Objective: To selectively synthesize either 4-bromoaniline or aniline from 1-bromo-4-nitrobenzene.
Materials:
-
1-bromo-4-nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine monohydrate (NH₂NH₂·H₂O)
-
Methanol (MeOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Microwave reactor (for full reduction)
Procedure A: Selective Nitro Reduction (to 4-bromoaniline)
-
In a round-bottom flask, dissolve 1-bromo-4-nitrobenzene (1 mmol) in methanol (5 mL).
-
Add 10% Pd/C (13 mg, ~10 mol% Pd).
-
Add hydrazine monohydrate (10 mmol) dropwise.
-
Stir the reaction mixture at room temperature or under gentle reflux (open to atmosphere via condenser).
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature for activated substrates.[2]
-
Upon completion, filter the catalyst through a pad of Celite, wash with methanol, and concentrate the filtrate under reduced pressure to obtain the crude 4-bromoaniline.
Procedure B: Full Reduction (Dehalogenation to Aniline)
-
In a microwave-safe sealed tube, combine 1-bromo-4-nitrobenzene (1 mmol), methanol (5 mL), 10% Pd/C (13 mg), and hydrazine monohydrate (10 mmol).
-
Seal the vessel and heat in a microwave reactor to 120 °C for 15-30 minutes.[2] The elevated temperature and pressure facilitate the dehalogenation step.
-
After cooling, work up the reaction as described in Procedure A to obtain aniline.
Decision Diagram for Selectivity:
Caption: Controlling selectivity via reaction conditions.
Conclusion
Preventing dehalogenation during the reduction of aryl nitro halides is a matter of controlling the reactivity of the chemical system. While highly active catalysts like Pd/C with H₂ gas are prone to causing this side reaction, a wealth of alternative methods exists. By carefully selecting the catalyst, hydrogen source, and reaction conditions, researchers can achieve high yields of the desired halogenated anilines. For routine, highly selective reductions, classic non-catalytic methods like Fe/HCl or SnCl₂ remain exceptionally reliable. For more nuanced control and optimization, catalytic transfer hydrogenation offers a versatile and tunable approach.
References
- A reductive filter paper for selective nitro reduction has been prepared by modification of a pristine cellulose filter paper by Pd/C nanoparticles, as a portable c
- Selective reduction of nitro group without affecting other functional groups.BenchChem.
- Chemoselective nitro reduction and hydroamination using a single iron c
- Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.Journal of the Korean Chemical Society.
- Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.Frontiers in Chemistry.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
- Common Conditions for Nitro Reduction.
- Advancement in methodologies for reduction of nitroarenes.RSC Advances.
- Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.University of Texas Rio Grande Valley ScholarWorks.
- Hydrogenolysis and Selective Reduction (Dehalogen
- Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD.Sci-Hub.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Hydrogenation of halonitrobenzenes without dehalogenation.
- Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions.Longdom Publishing.
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
Sources
- 1. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. longdom.org [longdom.org]
- 11. asianpubs.org [asianpubs.org]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. sci-hub.jp [sci-hub.jp]
- 14. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04471E [pubs.rsc.org]
Technical Support Center: Optimizing SNAr Yield for Sterically Hindered Fluoronitrobenzenes
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered fluoronitrobenzene substrates. Overcoming steric hindrance in SNAr reactions requires a nuanced understanding of reaction parameters. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and elevate your reaction yields.
Troubleshooting Guide & FAQs
Section 1: Low Yield & Slow Reaction Rates
Question 1: My SNAr reaction with a sterically hindered fluoronitrobenzene is extremely slow or stalls completely. What are the primary factors to investigate?
Answer: Sluggish or stalled reactions involving sterically hindered substrates are a common challenge. The root cause is typically the high activation energy required for the nucleophile to approach the electrophilic carbon center, which is shielded by bulky neighboring groups.[1][2] This steric clash impedes the formation of the critical Meisenheimer complex intermediate.[3] To overcome this, you must optimize three key parameters: temperature, solvent, and the base/nucleophile system.
-
Temperature: Increasing the reaction temperature is the most direct way to provide the system with sufficient energy to overcome the activation barrier. For hindered systems, temperatures in the range of 80-150 °C are common. However, be mindful of the thermal stability of your substrate and nucleophile. Monitor for decomposition by TLC or LC-MS. If decomposition occurs, a lower temperature with a more optimized solvent/base system is necessary.
-
Solvent Choice: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. For SNAr reactions, polar aprotic solvents are the gold standard.[4][5] They possess high dipole moments to dissolve reagents and solvate the cation of your base, but they do not form strong hydrogen bonds with the anionic nucleophile.[4][6] This leaves the nucleophile "naked" and more reactive.[6][7] For hindered substrates, Dimethyl Sulfoxide (DMSO) is often superior to other polar aprotic solvents like DMF or NMP due to its exceptional ability to accelerate SNAr rates, sometimes by orders of magnitude.[7] This allows reactions to proceed at lower temperatures, minimizing side reactions.[7]
-
Base & Nucleophile System: The choice of base is critical for deprotonating the nucleophile (if required) without promoting side reactions. For hindered systems, a strong, yet non-nucleophilic base is often ideal. Cesium carbonate (Cs₂CO₃) is frequently more effective than potassium or sodium carbonate.[8] Its greater solubility in organic solvents and the larger, more polarizable cesium cation lead to a more dissociated, and therefore more reactive, anionic nucleophile.[8][9][10]
Question 2: I'm increasing the temperature, but my yield isn't improving and I'm seeing more byproducts. What's happening?
Answer: This is a classic case of reaction kinetics favoring decomposition pathways at elevated temperatures. While heat can overcome the steric barrier, it can also accelerate undesirable side reactions.
-
Solvent Decomposition: High temperatures (>150 °C), especially in the presence of a strong base, can cause decomposition of common solvents like DMF and DMSO.[11] For instance, DMF can break down to generate dimethylamine, which can act as a competing nucleophile.[11] If you suspect this, consider switching to a more thermally robust solvent like Sulfolane or diphenyl sulfone.[12][13] Sulfolane is stable to approximately 220 °C and is an excellent solvent for SNAr chemistry, though its high melting point (28 °C) can be a practical drawback.[12][14]
-
Substrate/Nucleophile Instability: Your starting materials may not be stable at the required temperature. Run control experiments by heating your substrate and nucleophile separately under the reaction conditions (solvent, base) to assess their stability. If decomposition is observed, a lower temperature approach using a superbase system in DMSO or catalytic methods may be necessary.
-
Side Reactions: The aldehyde group on a substrate like 4-fluoro-3-nitrobenzaldehyde can be susceptible to side reactions like the Cannizzaro reaction in the presence of a strong base.[15] If your substrate has sensitive functional groups, using a milder base (e.g., K₂CO₃) or a precisely controlled stoichiometry of a stronger base is crucial.
Section 2: Choosing the Right Reagents
Question 3: How do I select the optimal polar aprotic solvent for a challenging SNAr reaction?
Answer: The ideal solvent must dissolve your reactants while maximizing the reactivity of your nucleophile by stabilizing the transition state. The key is to use a polar aprotic solvent, which solvates the cation but leaves the anion nucleophile highly reactive.[4][5][6]
Table 1: Properties of Common Polar Aprotic Solvents for SNAr
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (μ, Debye) | Key Considerations |
| DMSO (Dimethyl Sulfoxide) | 189 | 47.2 | 3.96 | Excellent rate acceleration, but can decompose at high temps.[7][11] Good for difficult reactions at moderate temps (80-120 °C). |
| DMF (Dimethylformamide) | 153 | 36.7 | 3.82 | Good general-purpose solvent, but can be a source of Me₂NH byproduct with strong bases.[11] |
| NMP (N-Methyl-2-pyrrolidone) | 202 | 32.2 | 4.09 | Higher boiling point than DMF, good for higher temp reactions. |
| DMAc (Dimethylacetamide) | 165 | 37.8 | 3.79 | Similar to DMF and NMP. |
| Sulfolane | 285 | 43.3 | 4.8 | Very high thermal and chemical stability.[14][16] Excellent for high-temp reactions (>150 °C) where other solvents fail.[12] High melting point (28 °C).[12] |
Expert Recommendation: For sterically hindered fluoronitrobenzenes, start with DMSO . Its ability to dramatically enhance reaction rates often provides the best balance of reactivity and manageable reaction temperatures.[7] If thermal decomposition becomes an issue, Sulfolane is the logical next choice for pushing the temperature higher.[12][16]
Question 4: Which base should I choose? I've seen everything from K₂CO₃ to NaH used.
Answer: The base's primary role is to deprotonate the nucleophile (e.g., an alcohol or amine) to generate the more reactive anionic species. For sterically hindered reactions, the choice of base is critical and depends on the nucleophile's pKa and stability.
Table 2: Comparison of Common Bases for SNAr Reactions
| Base | pKa of Conjugate Acid | Type | Key Characteristics & Use Cases |
| K₂CO₃ | ~10.3 | Weak, Inorganic | Standard, mild base. Often requires higher temperatures. Good starting point if nucleophile or substrate is base-sensitive. |
| Cs₂CO₃ | ~10.3 | Weak, Inorganic | More effective than K₂CO₃ due to higher solubility in organic solvents, promoting a more reactive "naked" anion.[8][9] Excellent choice for many hindered systems. |
| K₃PO₄ | ~12.3 | Moderate, Inorganic | Stronger than carbonates, can be effective when carbonates fail. |
| NaH | ~36 | Strong, Hydride | Very strong, non-nucleophilic base. Generates H₂ gas. Can cause violent decomposition with DMSO/DMF at elevated temperatures and should be used with extreme caution.[11] |
| KHMDS | ~26 | Strong, Hindered Amide | Strong, non-nucleophilic base. Good for in-situ deprotonation of sensitive nucleophiles at low temperatures before heating.[17] |
Decision Workflow:
Section 3: Advanced Strategies & Protocols
Question 5: My reaction still fails even at high temperatures with DMSO and Cs₂CO₃. Are there any other techniques to try?
Answer: Yes. When standard thermal methods fail, you can turn to catalytic approaches or solvent-free conditions. Phase-Transfer Catalysis (PTC) is a powerful technique when dealing with poor solubility between an inorganic nucleophilic salt and an organic substrate.[18]
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., TBAB - tetrabutylammonium bromide) or a crown ether, transports the anion nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs.[18][19][20] This creates a highly reactive, poorly solvated nucleophile in the organic phase, often allowing the reaction to proceed under much milder conditions.[19]
Workflow for Implementing Phase-Transfer Catalysis:
Experimental Protocol: General Method for a Challenging SNAr Reaction
This protocol provides a robust starting point for a difficult SNAr coupling between a hindered fluoronitrobenzene and an alcohol nucleophile.
Reagents & Equipment:
-
Sterically hindered fluoronitrobenzene (1.0 eq)
-
Alcohol nucleophile (1.2 - 1.5 eq)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Anhydrous DMSO
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Step-by-Step Procedure:
-
Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon. Ensure all reagents are anhydrous.
-
Reaction Setup: To the round-bottom flask, add the sterically hindered fluoronitrobenzene (1.0 eq) and anhydrous cesium carbonate (2.0-3.0 eq).
-
Solvent & Nucleophile Addition: Add anhydrous DMSO via syringe to create a stirrable suspension (typically 0.1-0.5 M concentration with respect to the limiting reagent). Begin vigorous stirring. Add the alcohol nucleophile (1.2-1.5 eq) to the mixture.
-
Inert Atmosphere: Equip the flask with a condenser and ensure a positive pressure of nitrogen or argon is maintained throughout the reaction.
-
Heating & Monitoring: Heat the reaction mixture to the desired temperature (start at 80 °C and increase incrementally if no reaction is observed). Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material. A color change to deep red or purple is often indicative of Meisenheimer complex formation.[15]
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane). Caution: Quenching can be exothermic.
-
Extraction: Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine to remove residual DMSO and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sterically hindered product.
References
-
Taylor, R. & Francis, C. Solid-Liquid Phase Transfer Catalysis Without Solvent: Further Improvement in SNAr Reactions. Taylor & Francis Online. [Link]
-
Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Common Organic Chemistry. Cesium Carbonate. Common Organic Chemistry. [Link]
-
SN2 Effect of Solvent. OpenOChem Learn. [Link]
-
Crampton, M. R., et al. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Wisconsin-Madison. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Crampton, M. R., et al. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]
-
Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. University of Edinburgh Research Explorer. [Link]
-
Nucleophilic aromatic substitution. BYJU'S. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
SN1 vs SN2. Chemistry LibreTexts. [Link]
-
Ch 8 : Solvent Effects. University of Calgary. [Link]
-
Reaction in Water/aqueous Surfactants/PTC. WordPress. [Link]
-
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION. WordPress. [Link]
-
SNAr Reaction. gChem Global. [Link]
-
SNAr Reaction in S-based Solvents. WordPress. [Link]
-
Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. ResearchGate. [Link]
-
Caesium carbonate. Wikipedia. [Link]
-
Specific Solvent Issues with the SNAr Reaction. WordPress. [Link]
-
Clark, J. H., et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]
-
SNAr Solvents and Reagents. WordPress. [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
-
De-Luca, L. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC. [Link]
-
Sulfolane: A Versatile Dipolar Aprotic Solvent. ResearchGate. [Link]
-
Why would a weak base added in an SN2 reaction?. Quora. [Link]
-
Solvent: sulfolane. University of Rochester. [Link]
-
SNAr troubleshooting. Reddit. [Link]
-
Selective N- or O-arylation using cesium carbonate. ResearchGate. [Link]
-
Um, I.-H., et al. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
-
2.4: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]
-
Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate. [Link]
-
A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. Stanford University. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
SNAr reaction scope & limitations. YouTube. [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Cesium Carbonate [commonorganicchemistry.com]
- 9. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 12. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
- 13. Sixty Solvents [chem.rochester.edu]
- 14. cpchem.com [cpchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. wandless.stanford.edu [wandless.stanford.edu]
- 18. spcmc.ac.in [spcmc.ac.in]
- 19. tandfonline.com [tandfonline.com]
- 20. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
Navigating the Complexities of Bromo-Chloro-Fluorobenzene Nitration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the nitration of bromo-chloro-fluorobenzene. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the electrophilic aromatic substitution of polyhalogenated systems. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical, field-proven protocols to help you minimize side reactions and optimize your synthesis of nitrated bromo-chloro-fluorobenzene derivatives.
The Challenge: Regioselectivity in a Polyhalogenated System
The nitration of bromo-chloro-fluorobenzene isomers presents a unique regiochemical challenge. All three halogen substituents—bromine, chlorine, and fluorine—are deactivating yet ortho-, para-directing groups.[1][2] This is a consequence of the interplay between their strong electron-withdrawing inductive effect (-I) and their electron-donating resonance effect (+M).[2] When multiple halogens are present on the benzene ring, predicting the major nitration product requires a careful consideration of their competing directing effects and the steric hindrance they impose.
The primary side reactions in this process are the formation of undesired constitutional isomers and, to a lesser extent, polynitrated products. The goal of this guide is to provide you with the knowledge and tools to control these outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the nitration of bromo-chloro-fluorobenzene in a question-and-answer format.
Q1: I am getting a mixture of isomers during the nitration of my bromo-chloro-fluorobenzene. How can I predict the major product and minimize the formation of other isomers?
A1: Predicting the major isomer requires an analysis of the combined directing effects of the halogens and steric considerations. All halogens direct incoming electrophiles to the positions ortho and para to themselves.
-
Electronic Effects: The ortho-, para-directing ability of halogens follows the order F > Cl > Br > I. This is because the resonance effect, which directs to the ortho and para positions, is most effective for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.[3]
-
Steric Hindrance: The bulky nature of bromine and chlorine atoms can sterically hinder the approach of the nitronium ion (NO₂⁺) to the ortho positions. Fluorine is the smallest of the three halogens, and thus exerts the least steric hindrance.[4][5]
Example Case: Nitration of 1-Bromo-3-chloro-5-fluorobenzene
For 1-bromo-3-chloro-5-fluorobenzene, all three halogens are ortho-, para-directing. The potential sites for nitration are positions 2, 4, and 6.
-
Position 2: ortho to Bromine and Fluorine, para to Chlorine. This position is electronically activated by all three halogens.
-
Position 4: ortho to Chlorine and Fluorine, para to Bromine. This position is also electronically activated by all three halogens.
-
Position 6: ortho to Bromine and Chlorine. This position is electronically activated by two halogens.
Based on the combined directing effects, the most likely position for nitration is the C2 position, leading to 1-bromo-5-chloro-3-fluoro-2-nitrobenzene.[1] This is because the C2 position is activated by all three halogens, including being para to the strongly directing chlorine.
Troubleshooting Isomer Distribution:
-
Temperature Control: Lowering the reaction temperature generally increases selectivity. Higher temperatures can lead to a less selective reaction and the formation of a wider range of isomers. For many nitration reactions, maintaining a temperature below 50°C is recommended to minimize side reactions.[6]
-
Acid Concentration: The concentration of the nitrating mixture (concentrated nitric acid and sulfuric acid) can influence the reaction rate and selectivity. Using fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion, but may also lead to over-nitration if not carefully controlled.[7]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quenching the reaction once the starting material is consumed can prevent the formation of polynitrated byproducts.[8]
Q2: I am observing the formation of di- and tri-nitrated products. How can I favor mono-nitration?
A2: The formation of polynitrated products occurs because the initially nitrated product can undergo further nitration. Although the nitro group is strongly deactivating, the presence of multiple activating halogen substituents can still render the ring susceptible to further electrophilic attack under harsh conditions.
Troubleshooting Polynitration:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent (nitric acid). This will limit the availability of the nitronium ion for subsequent nitrations.
-
Controlled Addition: Add the nitrating agent slowly to the solution of bromo-chloro-fluorobenzene, while maintaining a low temperature. This helps to control the exotherm of the reaction and maintain a low concentration of the nitronium ion at any given time.
-
Milder Nitrating Agents: Consider using alternative, milder nitrating agents that can offer higher selectivity for mono-nitration.
Advanced Strategies for Enhanced Selectivity
For challenging separations or when high isomeric purity is required, consider the following advanced strategies:
Alternative Nitrating Agents
While the standard mixed acid system is widely used, other nitrating agents can offer improved regioselectivity and milder reaction conditions.
| Nitrating Agent | Description | Potential Advantages |
| **Acetyl nitrate (CH₃COONO₂) ** | Prepared from nitric acid and acetic anhydride. | Often provides higher para-selectivity. The reaction can be carried out under less acidic conditions. |
| Nitronium tetrafluoroborate (NO₂BF₄) | A stable salt of the nitronium ion. | Allows for nitration in non-acidic, aprotic solvents, which can alter selectivity. |
| Zeolite Catalysts with Nitric Acid/Acetic Anhydride | Zeolites can act as shape-selective catalysts. | Can significantly enhance para-selectivity. For example, the nitration of fluorobenzene using zeolite β gives 94% of the 4-nitrofluorobenzene isomer.[9][10] |
| Bismuth Subnitrate/Thionyl Chloride | A mild and selective nitrating system. | Effective for a wide range of aromatic compounds, including halobenzenes, and can provide good yields of ortho- and para-nitro derivatives.[11] |
Process Optimization with Continuous Flow Chemistry
Continuous flow reactors offer significant advantages for controlling exothermic and fast reactions like nitration. The small reactor volume and high surface-area-to-volume ratio allow for precise temperature control, minimizing the formation of side products.
Experimental Protocols
Protocol 1: Standard Nitration of 1-Bromo-3-chloro-5-fluorobenzene
This protocol is a representative method for the nitration of a trihalogenated benzene.
Materials:
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Dropping funnel
-
Thermometer
Procedure:
-
In a round bottom flask equipped with a magnetic stir bar and a thermometer, cool 10 mL of concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C. This mixture is your nitrating agent.
-
In a separate flask, dissolve 1 gram of 1-bromo-3-chloro-5-fluorobenzene in 10 mL of a suitable solvent like dichloromethane.
-
Slowly add the solution of bromo-chloro-fluorobenzene to the cold nitrating mixture dropwise over 30 minutes, maintaining the reaction temperature between 0-10°C.
-
After the addition is complete, allow the reaction to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to isolate the desired isomer.
Protocol 2: Analysis of Isomer Distribution by Gas Chromatography (GC)
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
A suitable capillary column for separating aromatic isomers (e.g., a non-polar or medium-polarity column)
Procedure:
-
Prepare a standard solution of your starting material and, if available, authentic samples of the expected nitrated isomers.
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume of the sample into the GC.
-
Run a temperature program that allows for the separation of the starting material and all isomeric products.
-
Identify the peaks corresponding to each isomer by comparing their retention times with the standards.
-
The relative percentage of each isomer can be determined by integrating the peak areas.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the electrophilic aromatic nitration of a substituted benzene.
Caption: General mechanism of electrophilic aromatic nitration.
Decision-Making Workflow for Troubleshooting
This workflow provides a structured approach to addressing common issues during the nitration of bromo-chloro-fluorobenzene.
Caption: Troubleshooting workflow for nitration reactions.
References
- Smith, K., Musson, A., & DeBoos, G. A. (1998). A novel method for the nitration of simple aromatic compounds. The Journal of Organic Chemistry, 63(23), 8448-8454.
- Muathen, H. A. (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 8(7), 593-598.
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989).
- Ghosh, S., Ma, D., & Li, G. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16484-16492.
- Process for the nitration of halogenated benzene derivatives. (n.d.). Google Patents.
- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (2016). International Journal of Research and Analytical Reviews, 3(4).
- Smith, K., Musson, A., & DeBoos, G. A. (1996). Superior methodology for the nitration of simple aromatic compounds.
-
Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline. (n.d.). Retrieved February 15, 2026, from [Link]
- Patel, H., & Singh, D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(5), 1045-1059.
-
Why are chlorination, bromination, and nitration of benzene not carried above 50C? - Quora. (n.d.). Retrieved February 15, 2026, from [Link]
- Li, Y., et al. (2021). Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors.
- Patel, H., & Singh, D. (2021).
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Unthank, M. G., et al. (2012). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Dalton Transactions, 41(36), 11026-11037.
-
151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 20). YouTube. Retrieved February 15, 2026, from [Link]
-
16.5: An Explanation of Substituent Effects. (2023, October 27). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
- Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2110248118.
- Moodie, R. B., et al. (1987). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Journal of the Chemical Society, Perkin Transactions 2, (4), 467-473.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Chemistry Steps. Retrieved February 15, 2026, from [Link]
-
Nitration of m-bromochlorobenzene. (2019, March 8). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
1-Bromo-3-chloro-5-fluorobenzene. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
- Zhou, L., & Lu, Y. (2021). Continuous nitration of o-dichlorobenzene in micropacked-bed reactor: process design and modelling. Journal of Flow Chemistry, 11(2), 171-179.
-
A dichlorobenzene which on nitration gives only one mononitro derivative is. (n.d.). Vaia. Retrieved February 15, 2026, from [Link]
-
LAB QO 4 - Nitration of Chlorobenzene. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
MCQ-93: About nitration of Chlorobromobenzene. (2023, November 14). YouTube. Retrieved February 15, 2026, from [Link]
- Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (2021). New Journal of Chemistry, 45(1), 133-141.
- Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. (2021). Molecules, 26(4), 945.
Sources
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. scribd.com [scribd.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Superior methodology for the nitration of simple aromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 [chemicalbook.com]
- 14. 1-Bromo-3-chloro-5-fluorobenzene | CymitQuimica [cymitquimica.com]
Technical Support Center: Stability Assurance for Light-Sensitive Halogenated Nitro Compounds
Welcome to the Stability Assurance Hub.
Role: Senior Application Scientist
Scope: Preservation, Handling, and Troubleshooting of Halogenated Nitro Compounds (e.g., Halonitromethanes,
The Science of Instability: Why Do They Degrade?
To preserve these compounds, you must understand the molecular triggers that destroy them. Halogenated nitro compounds possess a "dual-trigger" vulnerability: the nitro group (
The Photochemical Trigger
Upon exposure to UV or visible light (specifically the blue-violet spectrum), the nitro group undergoes an
-
Mechanism:
-
Consequence: The released nitrogen dioxide (
) is a brown gas (causing the "yellowing" of samples) and a potent oxidant that attacks remaining intact molecules.
The Hydrolytic Trigger
The electron-withdrawing nature of the nitro group activates the adjacent carbon-halogen bond, making it highly susceptible to nucleophilic attack by water (hydrolysis).
-
Mechanism:
-
Consequence: This releases acid halides (e.g.,
, ), which autocatalyze further degradation and corrode storage seals.
Visualization: The Degradation Cascade
The following diagram illustrates the degradation pathways you are fighting against.
Figure 1: The dual-threat degradation pathway showing how light and moisture independently initiate failure cascades.
Core Storage Protocols (The "Golden Rules")
Do not deviate from these parameters. These are not suggestions; they are requirements for analytical integrity.
A. The Vessel Architecture
Glass is mandatory, but not all glass is equal.
| Parameter | Recommendation | Scientific Rationale |
| Material | Borosilicate Glass (Type I) | Inert to acid halides released during minor degradation; prevents metal ion leaching. |
| Color | Amber / Low-Actinic | Blocks wavelengths <450nm. Critical: If amber glass is unavailable, wrap clear glass in aluminum foil immediately. |
| Headspace | Argon Overlay | Argon is heavier than air and forms a "blanket" over the liquid/solid, preventing |
| Cap Liner | PTFE (Teflon) Faced | Rubber or pulp liners will degrade upon contact with nitro compounds or evolved halogens, contaminating the sample. |
B. The "Inert Aliquot" Method
Issue: Repeatedly opening a stock bottle introduces atmospheric moisture, accelerating hydrolysis. Solution:
-
Upon receipt, thaw the compound once in a desiccator.
-
Divide the stock into single-use aliquots (e.g., 10 mg or 100
L) inside a glovebox or under an inert gas stream. -
Seal each aliquot with Parafilm over the cap.
-
Store at -20°C. When needed, thaw one vial and discard the unused portion.
Troubleshooting Guide (Q&A)
Symptom: Color Change
Q: My clear/colorless liquid has turned yellow or brown. Is it still usable?
A: The yellowing indicates the release of nitrogen dioxide (
-
Diagnosis: Photochemical decomposition has occurred.[1]
-
Action: Check purity via LC-MS or NMR. If purity is >95%, you may purify via recrystallization (solids) or distillation (liquids, caution: explosion risk). If <90%, discard as hazardous waste.
-
Prevention: Ensure the storage vessel is amber glass and wrapped in foil.
Symptom: Pressure Buildup
Q: When I removed the cap, there was an audible "hiss" or the septum was bulging. A: This is a critical safety warning.
-
Diagnosis: Gaseous decomposition products (
, , or ) have built up. -
Action: Do not shake. Vent the vial in a fume hood using a needle through the septum (if applicable) or slowly unscrew the cap while pointing away from you.
-
Root Cause: Thermal instability or moisture ingress leading to hydrolysis. Move storage to a colder environment (-20°C).
Symptom: Inconsistent LC-MS Data
Q: My compound looks fine, but my LC-MS peaks are tailing or showing "ghost" masses. A: You are likely seeing solvent interaction artifacts.
-
Diagnosis: Halogenated nitro compounds can react with nucleophilic solvents (like Methanol) or unstable solvents (like DMSO) over time.
-
Action: Prepare analytical standards fresh in Acetonitrile (ACN) or Dichloromethane (DCM). Avoid storing stock solutions in DMSO, as the sulfoxide can act as an oxidant or nucleophile under certain conditions.
Handling & Safety FAQs
Q: Can I transport these compounds on dry ice?
A: Yes. Dry ice (solid
Q: Are these compounds explosive? A: Potentially. Many polynitro and halonitro compounds have high energy density.
-
Rule: Never heat these compounds in a closed system.[2]
-
Rule: Do not distill to dryness. Peroxides or concentrated degradation products can detonate.
Q: How do I dispose of old/degraded samples? A: Treat as Halogenated Organic Waste . Do not mix with strong bases (like NaOH) or amines in the waste stream, as this can trigger exothermic polymerization or explosion.
Decision Logic: Storage Setup
Use this flow to determine the correct storage setup for your specific compound state.
Figure 2: Decision tree for establishing the initial storage environment.
References
-
National Institutes of Health (NIH) - PubChem. Chloropicrin Compound Summary: Safety and Hazards. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloropicrin. Available at: [Link]
-
Spain, J.C. Biodegradation of Nitroaromatic Compounds.[3][4] Annual Review of Microbiology. Available at: [Link] (Discusses the chemical recalcitrance and stability mechanisms).
-
Greenbook. Chloropicrin Label and Storage Data. Available at: [Link] (General agrochemical storage standards for halonitro compounds).
Sources
Advanced Technical Support Center: Hydrogenation of Chloronitrobenzenes
Status: Operational Ticket Topic: Overcoming Catalyst Poisoning & Selectivity Loss Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Trilemma" of CNB Hydrogenation
Welcome to the Advanced Support Center. If you are accessing this guide, you are likely facing the classic "Trilemma" of hydrogenating chloronitrobenzenes (CNB) to chloroanilines (CAN):
-
Activity: You need high turnover frequencies (TOF).
-
Selectivity: You must prevent hydrodechlorination (cleavage of the C-Cl bond), which produces aniline and corrosive HCl.[1]
-
Stability: You must prevent catalyst poisoning caused by HCl accumulation and organic fouling (dimers/oligomers).
This guide moves beyond basic textbook advice, offering field-proven protocols to diagnose and mitigate catalyst deactivation.
Diagnostic Module: Identify Your Failure Mode
Before applying a fix, confirm the mechanism of failure using this diagnostic matrix.
| Symptom | Primary Suspect | Underlying Mechanism | Verification Method |
| Rapid Activity Loss (<1 hr) | HCl Poisoning | HCl produced by side-reactions adsorbs strongly onto active sites (esp. Pd/Pt), blocking H₂ activation. | Check pH of reaction mass. If pH < 4, HCl is accumulating. |
| Gradual Activity Loss (>5 hrs) | Fouling (Green Oil) | Accumulation of azo/azoxy intermediates or oligomers on the catalyst surface. | TGA of spent catalyst shows weight loss at organic decomposition temps (200-400°C). |
| High Conversion, Low Selectivity | Hydrodechlorination | Metal surface is too "electron-rich," facilitating electrophilic attack on the C-Cl bond. | GC-MS detects high levels of Aniline or Nitrobenzene. |
| Irreversible Deactivation | Metal Leaching | Corrosive HCl environment dissolves the active metal (sintering/Ostwald ripening). | ICP-OES analysis of the filtrate shows dissolved noble metal. |
Technical Solutions & Protocols
Solution A: The "Electronic Effect" (Preventing C-Cl Cleavage)
Best for: High Conversion / Low Selectivity issues.
The Science: The C-Cl bond is susceptible to electrophilic attack.[2] Pure noble metals (Pt, Pd) are electron-rich. By introducing a second metal (Fe, Cu) or a reducible support (TiO₂, CeO₂), you create electron-deficient active sites. These sites are less capable of attacking the C-Cl bond but remain active enough to reduce the -NO₂ group (which is nucleophilic).
Protocol: Synthesis of Fe-Promoted Pt/AC Catalyst Reference: This protocol leverages the Pt-Fe synergistic effect described in RSC Advances [1].
-
Precursor Prep: Dissolve
and in deionized water. Target a mass ratio of 4 wt% Fe relative to the support. -
Impregnation: Add Activated Carbon (AC) to the solution. Stir vigorously at 60°C for 4 hours.
-
Drying: Evaporate water at 110°C overnight.
-
Reduction (Critical):
-
Heat to 350°C under
flow. -
Switch to
flow for 2 hours. -
Why? This high-temperature reduction promotes electron transfer from Pt to
, creating the necessary electron-deficient state.
-
Solution B: Chemical Inhibition (Managing HCl Poisoning)
Best for: Rapid Activity Loss.
The Science: Dehydrochlorination releases HCl, which competes with CNB for active sites. Adding a base seems logical, but strong bases (NaOH) actually accelerate dehydrochlorination. You need a selective acid acceptor or a specific inhibitor that blocks the sites responsible for C-Cl cleavage without stopping -NO₂ reduction.
Recommended Additives:
-
Morpholine: Acts as a mild acid acceptor without promoting base-catalyzed dechlorination.
-
Thiourea (Trace): Selectively poisons the highly active "kink" sites on Pt/Pd responsible for C-Cl cleavage, leaving terrace sites available for -NO₂ reduction.
Solution C: Support Engineering (SMSI Effect)
Best for: Long-term Stability and Leaching Prevention.[3]
The Science:
Strong Metal-Support Interaction (SMSI) can physically cover active sites or alter their electronics. Using Titanium Dioxide (TiO₂) instead of Carbon creates an interface where
Visual Workflows
Figure 1: The Poisoning & Selectivity Landscape
This diagram illustrates the competing pathways and where poisoning occurs.[3]
Caption: Reaction network showing how hydrodechlorination leads to HCl generation, which subsequently poisons the catalyst active sites.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve experimental issues.
Caption: Step-by-step decision matrix for diagnosing catalyst failure modes based on selectivity and activity data.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to neutralize the HCl produced? A: Avoid this if possible. While NaOH neutralizes acid, strong bases catalyze the hydrodechlorination pathway via an elimination mechanism. Use weaker, sterically hindered bases like Morpholine or solid acid scavengers like MgO that do not interact strongly with the CNB molecule.
Q: My Pt/C catalyst works for 1 hour then dies. Why? A: This is classic chloride poisoning . The Cl⁻ ions bind to the Pt surface stronger than the nitro group.[3]
-
Fix: Switch to a Pt/TiO₂ catalyst. The SMSI effect in Titania-supported catalysts helps repel chloride ions or facilitates their desorption [6]. Alternatively, wash the catalyst with dilute ammonia (followed by water) to regenerate, though this has diminishing returns.
Q: Why is Methanol preferred over Ethanol? A: Methanol often provides higher reaction rates due to higher hydrogen solubility and polarity, which helps solubilize the polar intermediate (hydroxylamines). However, ensure your catalyst support (if oxide-based) is stable in methanol [14].
Q: How do I regenerate a fouled catalyst? A: If the issue is organic fouling (not sintering), a solvent wash is the first step.
-
Protocol: Wash with warm methanol or acetone to remove dimers.
-
Advanced: For stubborn fouling, a patent-pending method suggests microwave-assisted washing with an organic acid/solvent mixture to dredge pore channels [5].
References
-
Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Advances. Link
-
Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega. Link
-
Selective Hydrogenation. I. para Chloronitrobenzene to para Chloroaniline Platinum on Carbon As Catalyst. ResearchGate. Link
-
Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. Link
-
Regeneration method and application of a chloronitroaromatic selective hydrogenation catalyst. Google Patents (CN113333034B). Link
-
Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts. Scientific Research Publishing. Link
Sources
Technical Support Center: Separation of 5-Bromo-2-Chloro-1-Fluoro-3-Nitrobenzene from Regioisomers
Welcome to the Technical Support Center for the purification of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the challenging separation of the target compound from its regioisomeric impurities. The synthesis of polysubstituted aromatic rings often yields a mixture of isomers, and their effective separation is critical for downstream applications where purity is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the most likely regioisomeric impurities I will encounter during the synthesis of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene?
A1: The synthesis of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene, typically involving electrophilic nitration of a halogenated precursor like 1-bromo-3-chloro-5-fluorobenzene, will likely produce a mixture of positional isomers. The directing effects of the existing halogen substituents (ortho-, para-directing) and the nitro group (meta-directing in reverse reactions) are key to predicting the isomeric profile. The most probable regioisomers you may encounter are:
-
3-Bromo-1-chloro-2-fluoro-5-nitrobenzene: Nitration occurs para to the fluorine and ortho to the bromine and chlorine.
-
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene: Nitration takes place para to the bromine and ortho to the fluorine and chlorine.
-
2-Bromo-4-chloro-1-fluoro-5-nitrobenzene: A result of nitration at a less favored position, but still possible.
Understanding the likely isomeric impurities is the first step in developing a robust separation strategy.
Q2: What are the key physical property differences between these isomers that can be exploited for separation?
A2: The separation of these regioisomers hinges on subtle differences in their physical properties, primarily polarity, boiling point, and crystal lattice packing.
-
Polarity: The dipole moment of each isomer will vary based on the relative positions of the electronegative halogen and nitro groups. This difference in polarity is the primary principle behind chromatographic separations (HPLC and GC).
-
Boiling Point: While often very close, slight differences in boiling points can sometimes be exploited by fractional distillation under reduced pressure, although this is generally less effective for close-boiling isomers. Factors influencing boiling points include molecular weight (which is identical for isomers) and intermolecular forces like dipole-dipole interactions and van der Waals forces.[1][2][3][4]
-
Crystallinity and Solubility: The ability of each isomer to pack into a crystal lattice will differ, affecting their melting points and solubility in various solvents. This is the basis for separation by fractional crystallization.
Q3: Which analytical techniques are most suitable for monitoring the separation of these isomers?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful analytical techniques for this purpose.
-
HPLC with UV detection: Provides excellent resolution of isomers and allows for quantification. A diode array detector can help in peak purity analysis.[5]
-
GC-MS: Offers high separation efficiency and provides mass spectral data for confident identification of each isomeric peak.[6][7]
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting for common issues encountered during the separation of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene and its regioisomers, along with starting experimental protocols.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Poor or No Separation of Isomeric Peaks (Co-elution)
Causality: Co-elution of isomers occurs when the selectivity of the HPLC method is insufficient to differentiate between their subtle structural differences.[5][8] This is often due to a non-optimal choice of stationary phase or mobile phase composition.
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow for co-eluting isomers.
Detailed Steps & Protocols:
-
Optimize the Mobile Phase Gradient:
-
Action: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over a longer time can significantly improve the resolution of closely eluting peaks.
-
Protocol 1: Shallow Gradient Method Development
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm). These columns offer alternative selectivities to standard C18 columns due to π-π interactions with the aromatic ring of the analytes.[9][10]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Initial Gradient: 50% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 30 °C
-
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, switch to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Rationale: Acetonitrile and methanol have different polarities and abilities to engage in hydrogen bonding, which can change their interaction with both the stationary phase and the analytes, leading to altered elution patterns.
-
-
Select an Appropriate Stationary Phase:
-
Action: If a standard C18 column is not providing separation, switch to a column with a different stationary phase chemistry.
-
Recommendations:
-
Phenyl-Hexyl or PFP Columns: Highly recommended for aromatic and halogenated compounds due to their ability to provide π-π interactions, which can enhance the separation of isomers.[9][10]
-
Polar-Embedded Columns: These can also offer different selectivity for polar analytes like nitroaromatic compounds.
-
-
Issue 2: Peak Tailing
Causality: Peak tailing for nitroaromatic compounds can be caused by secondary interactions with the stationary phase, such as interactions with residual silanol groups on silica-based columns.[11][12]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Action: Add a small amount of a buffer to the mobile phase. For these neutral compounds, this is less likely to be a major factor but can sometimes help by modifying the silica surface.
-
-
Use a High-Purity, End-Capped Column:
-
Action: Ensure you are using a modern, high-purity silica column that is well end-capped to minimize the number of free silanol groups.
-
-
Check for Column Contamination:
-
Action: Flush the column with a strong solvent to remove any strongly retained impurities that might be causing active sites. If the problem persists, consider replacing the column.
-
Gas Chromatography (GC) Troubleshooting
Issue: Incomplete Separation of Isomers
Causality: The isomers of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene are likely to have very similar boiling points, making their separation by GC challenging without an optimized method.
Troubleshooting Workflow:
Caption: GC optimization workflow for isomeric separation.
Detailed Steps & Protocols:
-
Optimize the Oven Temperature Program:
-
Action: A slow temperature ramp is crucial for separating close-boiling isomers.[13][14][15][16]
-
Protocol 2: Optimized GC Temperature Program
-
Column: A mid-polarity column such as a 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a more polar polyethylene glycol (WAX) type column (e.g., DB-WAX, HP-INNOWax) is recommended.[13][17][18][19] A longer column (e.g., 30-60 m) will also provide better resolution.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 2 °C/minute to 220 °C.
-
Hold: 5 minutes.
-
-
Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
-
-
Column Selection is Key:
-
Action: If a standard non-polar column does not provide separation, switch to a more polar stationary phase.
-
Rationale: A polar stationary phase will interact more strongly with the polar nitro group and the halogens, and the differences in the dipole moments of the isomers will lead to differential retention. WAX columns are a good choice for this.[13]
-
-
Carrier Gas Flow Rate:
-
Action: Ensure the carrier gas linear velocity is optimal for the chosen column and carrier gas to maximize column efficiency.
-
Fractional Crystallization Troubleshooting
Issue: Compound Fails to Crystallize or Oils Out
Causality: This is often due to the choice of an inappropriate solvent system or the presence of significant impurities that inhibit crystallization.[20]
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Action: Experiment with a variety of solvents with different polarities. The ideal solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[20][21][22][23]
-
Protocol 3: Solvent Screening for Crystallization
-
Step 1: Test the solubility of a small amount of the isomeric mixture in various solvents at room temperature (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).
-
Step 2: For solvents in which the compound is poorly soluble at room temperature, heat the mixture to boiling and observe if it dissolves. If it does, this is a potentially good solvent.
-
Step 3: If a single good solvent is not found, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
-
-
Suggested Solvent Systems to Try:
-
Ethanol/Water
-
Toluene/Hexane
-
Dichloromethane/Hexane
-
-
-
Control the Cooling Rate:
-
Action: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
-
Seeding:
-
Action: If you have a small amount of pure desired isomer, add a seed crystal to the supersaturated solution to induce crystallization.
-
Data Summary
| Parameter | HPLC | GC | Crystallization |
| Primary Principle | Differential partitioning based on polarity | Separation based on boiling point and polarity | Differential solubility |
| Recommended Stationary Phase/Solvent | Phenyl-Hexyl, PFP, or polar-embedded columns | 5% Phenyl-Methylpolysiloxane or WAX columns | Ethanol/Water, Toluene/Hexane |
| Key Optimization Parameter | Mobile phase gradient | Oven temperature ramp rate | Solvent selection and cooling rate |
| Pros | High resolution, applicable to a wide range of compounds | High efficiency, provides mass spectral data for identification | Can be scaled up for preparative separation |
| Cons | Can be complex to develop methods, solvent consumption | Not suitable for thermally labile compounds | Can be time-consuming, requires screening of multiple solvents |
References
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Retrieved from [Link]
-
Crawford Scientific. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
-
Drawell. (n.d.). Why Is Temperature Programming Used in Gas Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatographic separation of isomeric benzene derivatives using molecular sieves, combined with partition columns. Retrieved from [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
JCANO | INGENIERIA. (n.d.). GC Column Selection Guide (420410). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]
-
PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]
-
ZirChrom. (n.d.). Method Development Guide (rev. 05/04) - HPLC. Retrieved from [Link]
-
Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Using GC-MS to identify residues of illegal growth promoters. Retrieved from [Link]
-
YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
-
International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]
- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
Chemistry LibreTexts. (2022). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]
-
Quora. (2018). Why is the boiling point of bromoethane greater than chlorobenzene?. Retrieved from [Link]
-
YouTube. (2020). Using polarity and intermolecular forces to predict boiling points. Retrieved from [Link]
-
YouTube. (2020). Intermolecular Forces | Rank Boiling Points Like a Pro | Organic Chemistry 1.6. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. separationmethods.com [separationmethods.com]
- 7. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 71652036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. welch-us.com [welch-us.com]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. jcanoingenieria.com [jcanoingenieria.com]
- 19. trajanscimed.com [trajanscimed.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. iscientific.org [iscientific.org]
A Comparative Guide to SNAr Reactivity: 5-bromo-2-chloro-1-fluoro-3-nitrobenzene vs. 2,4-difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex aromatic molecules for pharmaceuticals and agrochemicals, the Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone transformation.[1] This guide provides a detailed comparison of the SNAr reactivity of two polyhalogenated nitrobenzene derivatives: 5-bromo-2-chloro-1-fluoro-3-nitrobenzene and 2,4-difluoronitrobenzene. Understanding the nuanced differences in their reactivity is paramount for rational reaction design and optimization.
The Fundamentals of SNAr Reactivity: A Mechanistic Overview
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] First, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily disrupted in this step. The second, typically fast, step involves the expulsion of the leaving group, which restores the aromaticity of the ring.[4]
The rate of an SNAr reaction is governed by several key factors:
-
Activation of the Aromatic Ring: The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), is crucial.[5][6] These groups delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the rate-determining nucleophilic addition step.[4][7] The activating group must be positioned ortho or para to the leaving group for this resonance stabilization to be effective.[3][6]
-
Leaving Group Ability: In stark contrast to SN1 and SN2 reactions, the leaving group ability in SNAr reactions often follows the order F > Cl > Br > I.[4][5] This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4][5]
-
Nucleophile Strength: The nature of the nucleophile plays a significant role, with stronger nucleophiles generally reacting faster. Common nucleophiles include amines, alkoxides, and thiolates.[5]
-
Solvent Effects: The choice of solvent can influence reaction rates and, in some cases, regioselectivity.[8][9]
Structural and Electronic Analysis of the Substrates
To understand the relative reactivity of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene and 2,4-difluoronitrobenzene, a detailed examination of their structures is necessary.
| Feature | 5-bromo-2-chloro-1-fluoro-3-nitrobenzene | 2,4-difluoronitrobenzene |
| Activating Group | One nitro group | One nitro group |
| Leaving Groups | Fluorine, Chlorine, Bromine | Fluorine |
| Position of Nitro Group | Ortho to Fluorine and Chlorine, Meta to Bromine | Ortho to one Fluorine, Para to the other Fluorine |
5-bromo-2-chloro-1-fluoro-3-nitrobenzene: This molecule possesses a single, powerful nitro activating group. Crucially, this nitro group is positioned ortho to both the fluorine and chlorine atoms, and meta to the bromine atom. This specific arrangement has profound implications for the reactivity at each halogen-substituted position. The aromatic ring is rendered highly electron-deficient due to the cumulative inductive effects of the three halogen atoms and the strong resonance and inductive effects of the nitro group.[10]
2,4-difluoronitrobenzene: This substrate also features a single nitro activating group. Here, the nitro group is ortho to the fluorine at the C2 position and para to the fluorine at the C4 position. This dual ortho/para relationship ensures strong activation at both fluorine-bearing carbons, making it a highly reactive substrate for SNAr reactions.[8][11]
Comparative Reactivity Analysis
The SNAr reactivity of these two compounds is a complex interplay of activating effects and leaving group ability.
3.1. Activation by the Nitro Group
In both molecules, the nitro group is the primary driver of reactivity. Its ability to stabilize the intermediate Meisenheimer complex via resonance is the key activating feature.
-
In 2,4-difluoronitrobenzene , the nitro group effectively activates both fluorine positions. Nucleophilic attack at either C2 (ortho) or C4 (para) leads to a Meisenheimer complex where the negative charge can be delocalized onto the nitro group.
-
In 5-bromo-2-chloro-1-fluoro-3-nitrobenzene , the situation is more nuanced. The nitro group strongly activates the positions bearing the fluorine (C1) and chlorine (C2) atoms, as they are ortho to the nitro group. The bromine at C5, being meta to the nitro group, is significantly less activated towards SNAr.
3.2. Leaving Group Ability and Site Selectivity
The "inverted" leaving group trend (F > Cl > Br) in SNAr reactions is a critical factor in determining the outcome of these reactions.[5][12]
-
2,4-difluoronitrobenzene: With two fluorine atoms as potential leaving groups, the question of regioselectivity arises. Studies have shown that the ortho-fluorine is generally more reactive towards many nucleophiles, although the para-fluorine can also be displaced.[8][13] The regioselectivity can be influenced by factors such as the nature of the nucleophile and the solvent.[8][9] For instance, nonpolar solvents have been shown to favor ortho-substitution.[8][13]
-
5-bromo-2-chloro-1-fluoro-3-nitrobenzene: This molecule presents three potential leaving groups. Based on the principles of SNAr reactivity:
-
The fluorine at C1 is the most likely site of substitution. It is activated by the ortho-nitro group and is the best leaving group among the halogens in SNAr reactions due to its high electronegativity.[4][5]
-
The chlorine at C2 is also activated by the ortho-nitro group. While chlorine is a poorer leaving group than fluorine in this context, its activation by the nitro group makes it a viable site for substitution, likely requiring more forcing conditions than substitution of the fluorine.
-
The bromine at C5 is the least likely to be displaced. It is meta to the activating nitro group, meaning the resonance stabilization of the corresponding Meisenheimer complex would be much less effective. Furthermore, bromine is a less effective leaving group than fluorine and often chlorine in SNAr reactions.[5]
-
Overall Reactivity Comparison
-
2,4-difluoronitrobenzene is expected to be more reactive overall towards nucleophilic aromatic substitution than 5-bromo-2-chloro-1-fluoro-3-nitrobenzene at the most reactive site. This is because both potential leaving groups are fluorines, the best halogen leaving group for SNAr, and both are strongly activated by the nitro group.
-
5-bromo-2-chloro-1-fluoro-3-nitrobenzene offers more complex reactivity and potential for sequential substitutions. The significant difference in reactivity between the fluorine, chlorine, and bromine atoms could allow for selective, stepwise displacement of the halogens under carefully controlled conditions. The fluorine would be the most labile, followed by the chlorine, with the bromine being the most resistant to substitution.
Experimental Protocol: A Representative SNAr Reaction
The following protocol describes a general procedure for the SNAr reaction of 2,4-difluoronitrobenzene with a generic amine nucleophile, which can be adapted for 5-bromo-2-chloro-1-fluoro-3-nitrobenzene, likely requiring adjustment of reaction time and temperature for substitution at the different halogen positions.
Reaction: Synthesis of N-substituted-4-fluoro-2-nitroaniline
Materials:
-
2,4-difluoronitrobenzene
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Anhydrous potassium carbonate (K2CO3) or a suitable non-nucleophilic base
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-difluoronitrobenzene (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the reaction mixture. The base acts as a scavenger for the HF produced during the reaction.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted product.
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic steps and the logical flow of the experimental protocol.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
References
-
Wikipedia. Nucleophilic aromatic substitution.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
-
Chemistry Steps. Nucleophilic Aromatic Substitution.
-
BYJU'S. Nucleophilic aromatic substitution.
-
Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 912-918.
-
KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions.
-
Noto, R., et al. (1997). Nucleophilic Substitution Reactions of 1-Halogeno-4-COR-2-nitrobenzenes and 1-Halogeno-6-COR-2-nitrobenzenes with Sodium Benzene. The Journal of Organic Chemistry, 62(10), 3093-3097.
-
Fang, H., et al. (2015). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 80(23), 11846-11854.
-
Semantic Scholar. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile.
-
ACS Publications. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.
-
ResearchGate. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
-
Szymańska, E., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4813.
-
Pérez-Pérez, A., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. International Journal of Molecular Sciences, 23(12), 6437.
-
University of St. Thomas. Aromatic Side Chain Reduction: Nitro.
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
-
ResearchGate. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
-
ResearchGate. Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with...
-
Vapourtec Ltd. Aromatic Substitution | Flow Reactions.
-
BenchChem. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.
-
Danikiewicz, W., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1-4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363.
-
Harvard DASH. Concerted nucleophilic aromatic substitutions.
-
Zhang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1476-1480.
-
ACS Publications. Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
-
askIITians. Which is more reactive towards the nucleophilic substitution reaction.
-
PubChem. 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 11. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Comparative Guide: Reactivity of Aryl Bromides vs. Aryl Chlorides in Pd-Catalyzed Coupling
[1]
Executive Verdict: The Strategic Trade-Off
In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Heck), the choice between aryl bromides (Ar-Br) and aryl chlorides (Ar-Cl) represents the classic trade-off between synthetic operability and process economics .
-
Aryl Bromides are the "Goldilocks" substrate for discovery chemistry. They possess a weak enough C-X bond (~81 kcal/mol) to undergo oxidative addition with standard, air-stable catalysts (e.g., Pd(PPh₃)₄), yet are stable enough to handle easily.
-
Aryl Chlorides are the industrial ideal but the synthetic challenge. With a significantly stronger C-Cl bond (~96 kcal/mol), they are inert to "first-generation" Pd catalysts. Activating them requires electron-rich, bulky ligands (e.g., Buchwald phosphines, NHCs) to lower the activation energy of the oxidative addition step.
Recommendation: Use Aryl Bromides for rapid lead optimization and library generation. Switch to Aryl Chlorides only when scaling >100g or when the specific substitution pattern is unavailable as a bromide.
Mechanistic Foundations: The Oxidative Addition Barrier
The divergence in reactivity is dictated almost exclusively by the Oxidative Addition (OA) step of the catalytic cycle. This is the rate-determining step (RDS) for aryl chlorides, whereas for aryl bromides, transmetallation often competes as the RDS.
Bond Dissociation Energy (BDE) & Kinetics
The kinetic barrier to breaking the C-X bond correlates directly with BDE.
| Halide (Ph-X) | Bond Length (Å) | BDE (kcal/mol) | Relative Reactivity (k_rel) | Rate-Limiting Step (Standard Conditions) |
| Aryl Iodide | 2.10 | ~65 | >100,000 | Transmetallation |
| Aryl Bromide | 1.86 | ~81 | ~1,000 | Transmetallation / OA (Mixed) |
| Aryl Chloride | 1.73 | ~96 | 1 (Reference) | Oxidative Addition |
Data synthesized from theoretical BDE calculations and kinetic studies [1, 2].
Visualization: Catalytic Energy Landscape
The following diagram illustrates the activation energy (
Figure 1: Comparative energy barrier for the oxidative addition of Aryl-Br vs. Aryl-Cl. Note the higher barrier for Cl, necessitating specialized ligands.
Catalyst & Ligand Selection Strategy
Because the C-Cl bond is stronger, the palladium center must be made more nucleophilic (electron-rich) to facilitate oxidative addition. This is achieved by changing the ligand architecture.
The "Ligand Gap"
| Feature | For Aryl Bromides | For Aryl Chlorides |
| Ligand Class | Triarylphosphines ( | Dialkylbiarylphosphines (Buchwald), NHCs, Trialkylphosphines |
| Electronic Nature | Moderate | Strong |
| Steric Bulk | Moderate (Cone angle ~145°) | High (Cone angle >170°) – Promotes reductive elimination |
| Standard Catalyst | ||
| Temperature | 60°C - 80°C | 80°C - 110°C (often reflux) |
Decision Tree: Substrate Selection
Figure 2: Strategic decision matrix for selecting halide coupling partners.
Experimental Protocols
Below are two distinct protocols demonstrating the operational differences. Protocol A is a standard Suzuki coupling for bromides. Protocol B is an optimized protocol for deactivated aryl chlorides using a "Buchwald Precatalyst" system.
Protocol A: Standard Aryl Bromide Coupling
Target: 4-methoxybiphenyl from 4-bromoanisole
-
Reagents: 4-Bromoanisole (1.0 equiv), Phenylboronic acid (1.2 equiv),
(2.0 equiv). -
Catalyst:
(1-3 mol%).[1] -
Solvent: Toluene/Water (4:1) or DME/Water.
-
Procedure:
-
Charge flask with solid reagents and catalyst.
-
Evacuate and backfill with
(3x). -
Add degassed solvents.
-
Heat to 80°C for 4-6 hours.
-
Observation: Reaction typically reaches 100% conversion rapidly. Solution turns black (Pd precipitation) only after reaction completion.
-
Protocol B: Activated Aryl Chloride Coupling
Target: 4-methoxybiphenyl from 4-chloroanisole (Difficult Substrate)
Rationale:
-
Reagents: 4-Chloroanisole (1.0 equiv), Phenylboronic acid (1.5 equiv),
(3.0 equiv).-
Note: Phosphate bases are often superior to carbonates for chlorides in anhydrous conditions.
-
-
Catalyst: XPhos Pd G2 (1-2 mol%) or
(2 mol%) + XPhos (4 mol%). -
Solvent: 1,4-Dioxane or THF/Water (10:1).
-
Procedure:
-
Strict Inert Atmosphere: Aryl chloride couplings are more sensitive to
deactivation of the electron-rich phosphine. Use a glovebox or strict Schlenk technique. -
Add solvent.
-
Heat to 100°C - 110°C (Reflux) for 12-24 hours.
-
Validation: Monitor by GC/LC. If conversion stalls at 50%, add a second portion of catalyst (0.5 mol%).
-
Performance Data Comparison
The following table summarizes literature data comparing yields of identical biaryl products synthesized from their respective halides.
| Substrate Type | Product | Yield (Ar-Br) | Yield (Ar-Cl) | Conditions (Ar-Cl) | Ref |
| Electron-Poor | 4-Nitrobiphenyl | 98% | 95% | [3] | |
| Electron-Neutral | 4-Methylbiphenyl | 96% | 21% | Standard | [1] |
| Electron-Neutral | 4-Methylbiphenyl | -- | 92% | Requires | [4] |
| Sterically Hindered | 2,6-Dimethylbiphenyl | 94% | 88% | Requires NHC-Pd system | [5] |
Key Insight: Electron-poor aryl chlorides (e.g., 4-chloronitrobenzene) behave similarly to aryl bromides because the electron-withdrawing group activates the C-Cl bond toward oxidative addition. The true divergence is seen with electron-rich or neutral substrates.
Economic & Strategic Implications
For drug development professionals, the switch from Br to Cl is a critical milestone in Process Chemistry (Route 2 or 3).
-
Atom Economy: Chlorine (35.45 g/mol ) is lighter than Bromine (79.90 g/mol ). Using Ar-Cl reduces the mass of waste generated per mole of product.
-
Cost: Aryl chlorides are often 20-50% cheaper than their bromide counterparts at commodity scale.
-
Availability: Many diverse heterocycles are manufactured as chlorides (via
chlorination of lactams) rather than bromides.
Warning: While Ar-Cl is cheaper, the catalyst system (e.g., Pd-XPhos) is significantly more expensive than simple Pd sources. A Cost-of-Goods (COGS) analysis must balance substrate savings against catalyst costs.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Manolikakes, G. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry.[6] Link
-
Suzuki, A. (1999).[3] Recent advances in the cross-coupling reactions of organoboron derivatives. Journal of Organometallic Chemistry. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[7] Link
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Zinc Chloride-Promoted Aryl Bromide-Alkyne Cross-Coupling Reactions at Room Temperature [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Bioisosteric Replacements for 5-Bromo-2-Chloro-1-Fluoro-3-Nitrobenzene: A Strategic Guide
Diagnostic & Strategic Analysis
The molecule 5-bromo-2-chloro-1-fluoro-3-nitrobenzene represents a densely functionalized aromatic scaffold often employed as a core fragment in kinase inhibitors, antibacterial agents, and agrochemicals. However, in late-stage drug design, this specific substitution pattern presents distinct liabilities that often necessitate bioisosteric replacement.
The Physicochemical Liability Profile
Before selecting a replacement, we must diagnose why the parent scaffold fails in developability.
| Feature | Role in Scaffold | Liability / Risk |
| Nitro (-NO₂) | Strong Electron Withdrawing Group (EWG); induces dipole. | Primary Toxicophore. High risk of mutagenicity (Ames positive) due to metabolic reduction to hydroxylamines/anilines. Poor aqueous solubility. |
| Poly-Halogenation (Br, Cl, F) | Lipophilicity driver; fills hydrophobic pockets; modulates pKa. | LogP Inflation. Excessive lipophilicity ( |
| Benzene Core | Structural template. | Metabolic Stability. Electron-deficient rings are generally stable to oxidation, but the nitro-reduction pathway remains a "soft spot." |
The Strategic Objective:
Replace the Nitro group (the primary liability) or the entire scaffold to maintain the electronic withdrawal (
Comparative Analysis of Bioisosteric Alternatives
We evaluate three primary replacement strategies: Nitrile (Conservative) , Trifluoromethyl (Lipophilic) , and Pyridine (Scaffold Hop) .
Strategy A: The Nitrile (-CN) Switch
Best for: Maintaining electronic withdrawal while reducing steric bulk and toxicity.
The nitrile group is the classical isostere for the nitro group. It shares a similar dipole moment and electron-withdrawing capacity but lacks the metabolic propensity to form mutagenic intermediates.
-
Electronic Match: Hammett constant (
) for CN is 0.66, comparable to NO₂ (0.78). -
Sterics: Linear geometry (cylindrical) vs. the planar/bulky nitro group. This may reduce steric clashes but might fail if the NO₂ oxygen atoms are critical H-bond acceptors.
-
Safety: Generally Ames negative.
Strategy B: The Trifluoromethyl (-CF₃) Switch
Best for: Increasing metabolic stability and maintaining lipophilic contacts.
Replacing -NO₂ with -CF₃ is a high-value strategy when the nitro group sits in a hydrophobic pocket.
-
Electronic Match: Weaker EWG (
). May affect the pKa of neighboring groups (e.g., if the F/Cl are leaving groups in a covalent inhibitor). -
Sterics: The -CF₃ group is spherical and occupies a volume (
) similar to the -NO₂ group ( ), making it a superior steric match compared to nitrile. -
Solubility: Warning. This substitution often increases LogP, potentially worsening solubility issues unless compensated elsewhere.
Strategy C: The Pyridine Scaffold Hop
Best for: Solubility improvement and "Soft Spot" removal.
Instead of replacing substituents, we replace the benzene ring with a pyridine. Specifically, replacing the C-NO₂ moiety with a ring Nitrogen.
-
Solubility: Pyridine nitrogen can accept H-bonds, significantly lowering LogP and increasing aqueous solubility.
-
Metabolism: Removes the nitro-reduction pathway entirely.
Data Comparison Table
| Property | Parent (Nitro) | Alternative A (Nitrile) | Alternative B (-CF₃) | Alternative C (Pyridine) |
| Structure | -C6(Br)(Cl)(F)(NO2) | -C6(Br)(Cl)(F)(CN) | -C6(Br)(Cl)(F)(CF3) | Pyridine Core |
| Hammett ( | 0.78 (Strong EWG) | 0.66 (Strong EWG) | 0.54 (Moderate EWG) | N/A (Ring System) |
| Est. LogP Shift | Reference | -0.3 to -0.5 (Improved) | +0.6 to +0.8 (Worse) | -1.0 to -1.5 (Best) |
| Ames Risk | High | Low | Low | Low |
| Steric Shape | Planar/Bulky | Linear/Small | Spherical/Bulky | Planar (Ring N) |
| Rec. Use Case | Initial Hit | Lead Optimization | Hydrophobic Pocket | Solubility Rescue |
Decision Pathways & Visualization
The following diagram illustrates the logical flow for selecting the appropriate bioisostere based on the specific failure mode of the parent molecule.
Caption: Decision matrix for selecting bioisosteres based on specific physicochemical liabilities (Toxicity, Solubility, Potency).
Experimental Protocols
To validate the bioisosteric replacement, one must synthesize the Nitrile analogue (5-bromo-2-chloro-3-cyano-1-fluorobenzene) and compare its metabolic stability against the parent.
Protocol 1: Synthesis of the Nitrile Bioisostere (Sandmeyer Approach)
Context: Direct displacement of the nitro group is difficult.[1][2][3] The most robust pathway involves reduction to the aniline followed by Sandmeyer cyanation.
Reagents:
-
Starting Material: 5-bromo-2-chloro-1-fluoro-3-nitrobenzene
-
Iron powder (Fe), Ammonium Chloride (
) -
Sodium Nitrite (
), Copper(I) Cyanide (CuCN) -
Solvents: Ethanol, Water, Acetonitrile
Step-by-Step Methodology:
-
Nitro Reduction:
-
Dissolve 5-bromo-2-chloro-1-fluoro-3-nitrobenzene (1.0 eq) in Ethanol/Water (3:1).
-
Add Fe powder (5.0 eq) and
(5.0 eq). -
Reflux at 80°C for 2 hours. Monitor by TLC (Product will be more polar/fluorescent).
-
Filter through Celite to remove iron residues. Concentrate to obtain the Aniline intermediate .
-
-
Diazotization:
-
Dissolve the Aniline intermediate in Acetonitrile at 0°C.
-
Add
(48% aq, 1.5 eq) dropwise. -
Add
(1.2 eq) dissolved in minimal water dropwise, maintaining temp < 5°C. Stir for 30 min to form the diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of CuCN (2.0 eq) and NaCN (3.0 eq) in water.
-
Transfer the cold diazonium solution slowly into the CuCN mixture (Caution: Evolution of gas).
-
Allow to warm to room temperature and stir for 2 hours.
-
Workup: Extract with Ethyl Acetate. Wash with 10% NaOH (to remove phenols) and Brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Protocol 2: Microsomal Stability Assay (Metabolic Validation)
Context: To prove the "Nitrile" or "CF3" replacement eliminated the metabolic liability of the Nitro group.
-
Preparation: Prepare 10 mM DMSO stocks of Parent, Nitrile-analog, and CF3-analog.
-
Incubation:
-
Mix test compound (1 µM final) with pooled liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiate reaction with NADPH-regenerating system.
-
Incubate at 37°C.
-
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Success Criterion: The bioisostere should show >2-fold improvement in half-life (
) compared to the nitro-parent.
-
Synthetic Workflow Diagram
Caption: Divergent synthetic pathways from the parent nitro-scaffold to access key bioisosteres.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Tseng, C. C., et al. (2019).[1][2] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.[1][2][3][4][5] Journal of Medicinal Chemistry, 62(10), 5049-5062.[1][2] Link[1]
-
Pattison, G. (2024).[6] (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 882–923. Link
-
Barnes-Seeman, D., et al. (2014). The role of fluorine in drug discovery. Current Topics in Medicinal Chemistry, 14(7), 855-864. Link
-
PubChem. (2025).[7] 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene Compound Summary. National Library of Medicine. Link
Sources
- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. Making sure you're not a bot! [ask.orkg.org]
- 4. researchgate.net [researchgate.net]
- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-bromo-2-chloro-1-fluoro-3-nitrobenzene proper disposal procedures
Part 1: Executive Summary & Hazard Context
Stop & Read: 5-bromo-2-chloro-1-fluoro-3-nitrobenzene is not generic organic waste. It is a polyhalogenated nitroaromatic intermediate. Its disposal requires strict adherence to "Halogenated Waste" protocols with specific attention to fluorine content and nitro-group reactivity .
As researchers, we often treat all "halo-organics" identically.[1] However, this compound presents a triad of hazards that dictates its waste lifecycle:
-
Thermal Instability (Nitro Group): While less shock-sensitive than polynitrated compounds (e.g., TNT), the nitro group renders the molecule susceptible to rapid decomposition under high heat or pressure.[1]
-
Hydrofluoric Acid Generation: Upon incineration or thermal decomposition, the fluorine atom generates Hydrofluoric Acid (HF), necessitating incinerators equipped with specific wet scrubbers.[1]
-
Nucleophilic Instability (
): The positioning of the nitro group ortho to the fluorine/chlorine atoms activates the ring for Nucleophilic Aromatic Substitution. Contact with strong bases (e.g., NaOH, KOH) in a waste drum can trigger exothermic displacement of the halogens, leading to runaway pressurization. [1]
Part 2: Technical Characterization & Waste Coding[1]
Before disposal, you must characterize the waste stream to ensure regulatory compliance (RCRA).[1]
| Property | Data / Classification | Operational Implication |
| Physical State | Solid (typically yellow/crystalline) | Must be dissolved in compatible solvent or disposed of as solid hazardous debris. |
| Primary Hazard | Toxic / Irritant / Mutagenic | Do not dispose of in sanitary sewer or trash. |
| Chemical Class | Halogenated Nitroaromatic | Segregate from non-halogenated solvents.[2] |
| RCRA Status | Characteristic Hazardous Waste | Likely D001 (if in flammable solvent) or Toxic via TCLP. Not explicitly P/U listed, but treated as hazardous.[1][3] |
| Incompatibilities | Strong Bases, Reducing Agents, Oxidizers | CRITICAL: Do not mix with basic waste (pH > 10).[1] |
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to isolate the compound from incompatible waste streams and prepare it for high-temperature incineration.[4]
Phase 1: Quenching & Pre-Treatment
If the compound is part of a reaction mixture:
-
Acidic Quench: If the reaction involved bases, quench with dilute acid (e.g., 1M HCl) to neutralize the mixture to pH 6-7.[1]
-
Reasoning: Prevents
reactions in the waste container.
-
-
Solvent Selection: If the material is a solid, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane or Chloroform) only if your facility requires liquid waste.[1] Otherwise, package as solid waste.
Phase 2: Segregation (The "Golden Rule")
-
Strict Separation: Never pour this compound into "Non-Halogenated" (e.g., Acetone/Methanol) or "Aqueous Acid/Base" carboys.[1]
-
Why? Non-halogenated waste is often used as fuel blending for cement kilns. Halogens poison the catalysts in these kilns and create acid rain (HCl/HF) if not scrubbed.
-
Phase 3: Containerization
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Note: While HF etches glass, the fluorine in this molecule is covalently bonded.[1] Glass is safe unless the compound is being burned or chemically decomposed.
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Phase 4: Labeling[2]
-
Standard Label: "Hazardous Waste - Halogenated Organic."
-
Constituent Listing: You must list the full chemical name: 5-bromo-2-chloro-1-fluoro-3-nitrobenzene .
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
-
Special Note: Add a comment on the tag: "Contains Organic Fluorine & Nitro Group." This alerts the disposal vendor to use an incinerator with HF scrubbing capabilities.
Part 4: Emergency Contingencies
Scenario A: Spillage (Solid)
-
Evacuate: Remove personnel from the immediate area to avoid dust inhalation.
-
PPE: Wear double nitrile gloves, lab coat, and a P95/N95 respirator (or work in a hood).[1]
-
Cleanup: Do not dry sweep (dust generation). Cover with a wet paper towel or absorbent pad, then scoop into a wide-mouth jar.[1] Label as hazardous waste.[4][7]
Scenario B: Accidental Mixing with Strong Base
-
Observation: If you accidentally pour this into a basic waste container, watch for heat generation or bubbling.[1]
-
Action: Do not cap the container tightly immediately. Move it to the back of the fume hood and lower the sash. Allow the reaction to subside before closing. Notify EHS immediately.
Part 5: Visual Workflow (Decision Logic)
Figure 1: Decision logic for the safe disposal of halogenated nitroaromatic waste. Note the critical step of neutralization prior to segregation to prevent exothermic reactions.
References
-
PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Guidelines.[8] Retrieved October 26, 2023, from [Link]
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uakron.edu [uakron.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Differences Between the 4 RCRA Waste Codes [enveraconsulting.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
